Tubulin polymerization-IN-47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-8-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-25-10-9-23-20(22(25)24-17)16-11-18(26-2)21(28-4)19(12-16)27-3/h5-13H,1-4H3 |
InChI Key |
SFOULTOXUOSZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tubulin Polymerization-IN-47: A Novel Colchicine-Binding Site Inhibitor for Neuroblastoma
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-47, also identified as compound 4h, is a novel and potent small molecule inhibitor of tubulin polymerization.[1][2] Developed as part of a series of fused imidazo[1,2-a]pyrazine-based compounds, it demonstrates significant anti-proliferative activity against neuroblastoma cell lines, including those resistant to conventional chemotherapeutics like vincristine.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound, intended to support further research and drug development efforts in oncology.
Discovery and Design
The development of this compound stemmed from a targeted effort to create novel colchicine-binding site inhibitors (CBSIs) with enhanced metabolic stability and potent efficacy against neuroblastoma.[1][2] The imidazo[1,2-a]pyrazine scaffold was selected due to its established and diverse applications in medicinal chemistry.[1][4] The design strategy focused on optimizing the substitution pattern on the imidazopyrazine core to improve binding affinity at the colchicine site on β-tubulin and to enhance the overall pharmacological profile of the compounds.[1]
Synthesis of this compound (Compound 4h)
The synthesis of this compound follows a multi-step synthetic route common for imidazo[1,2-a]pyrazine derivatives. The general approach involves the condensation of a 2-aminopyrazine derivative with an α-haloketone to form the core heterocyclic structure.
General Synthetic Scheme:
References
- 1. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function [mdpi.com]
- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of Tubulin Polymerization-IN-47 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-47, also identified as Compound 4h, is a potent, small molecule inhibitor of tubulin polymerization.[1] Belonging to the fused imidazopyrazine class of compounds, it demonstrates significant anti-proliferative and antimitotic activity, particularly in neuroblastoma cell lines.[1] This technical guide provides an in-depth overview of the core effects of this compound on microtubule dynamics, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin heterodimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] The compound is believed to exert its effects by binding to the colchicine-binding site on β-tubulin.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound (Compound 4h) in inhibiting cancer cell proliferation and tubulin polymerization.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Description | GI50 (µM) |
| Kelly | MYCN-amplified neuroblastoma | 0.012 |
| CHP-134 | MYCN-amplified neuroblastoma | 0.007 |
GI50 (Growth Inhibition 50) is the concentration of the compound that causes 50% inhibition of cell growth. Data extracted from Thammathong et al., 2023.[1]
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | % Inhibition |
| This compound (4h) | 5 µM | ~95% |
| Colchicine (Control) | 5 µM | ~95% |
Data represents the percentage inhibition of purified tubulin polymerization. Data extracted from Thammathong et al., 2023.[1]
Effects on Microtubule Dynamics and Cellular Processes
Disruption of the Microtubule Network
Immunofluorescence studies have shown that treatment with this compound leads to a significant disruption of the intracellular microtubule network. In treated cells, the well-defined filamentous microtubule structure is lost, resulting in a diffuse and disorganized tubulin staining pattern. This confirms the compound's ability to interfere with microtubule integrity within a cellular context.[1]
Mitotic Arrest
By disrupting the formation and function of the mitotic spindle, a critical structure composed of microtubules, this compound causes cells to arrest in the G2/M phase of the cell cycle. This is evidenced by an increased population of cells in G2/M as determined by flow cytometry and an increase in the levels of mitotic markers such as Cyclin B1 and phosphorylated Histone H3 (Ser10).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability Assay
-
Cell Plating: Kelly and CHP-134 neuroblastoma cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from low nanomolar to micromolar concentrations) for 72 hours.
-
Viability Assessment: Cell viability is determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to DMSO-treated control cells to calculate the GI50 values.[1]
In Vitro Tubulin Polymerization Assay
-
Reaction Setup: The assay is performed using a tubulin polymerization assay kit (Cytoskeleton, Inc.). Purified porcine tubulin (3 mg/mL) is resuspended in G-PEM buffer containing GTP and a fluorescent reporter.
-
Compound Addition: this compound, colchicine (negative control), paclitaxel (positive control), or DMSO (vehicle control) is added to the tubulin solution at a final concentration of 5 µM.
-
Polymerization Monitoring: The mixture is incubated at 37°C, and the fluorescence intensity is measured every minute for 60 minutes using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves.[1]
Immunofluorescence Microscopy
-
Cell Culture and Treatment: Kelly cells are grown on coverslips and treated with 100 nM this compound or DMSO for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.[1]
Cell Cycle Analysis
-
Cell Treatment: Kelly or CHP-134 cells are treated with 100 nM this compound or DMSO for 24 hours.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.[1]
Signaling Pathways and Logical Relationships
The primary mechanism of this compound is the direct inhibition of tubulin polymerization, which in turn disrupts microtubule dynamics. This leads to mitotic arrest and ultimately apoptosis. The following diagrams illustrate these relationships.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for cellular assays.
Conclusion
This compound is a highly effective inhibitor of tubulin polymerization with potent activity against neuroblastoma cells. Its mechanism of action involves the direct disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Further studies are warranted to explore its detailed effects on the different phases of microtubule dynamic instability and its efficacy in in vivo models.
References
Investigating the Binding Site of Tubulin Polymerization-IN-47 on Tubulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tubulin inhibitor, Tubulin polymerization-IN-47, also identified in scientific literature as Compound 4h. This document details its mechanism of action, specifically focusing on its binding site on the tubulin protein. While direct binding affinity data for this specific compound is not publicly available, this guide compiles the existing inhibitory concentration data and provides context by comparing it with other known tubulin inhibitors. Furthermore, detailed experimental protocols for characterizing such compounds are provided, alongside visualizations of the experimental workflows, to aid researchers in the study of this and similar molecules.
Introduction to this compound
This compound is a potent small molecule inhibitor of tubulin polymerization and a mitotic inhibitor.[1] It belongs to a class of compounds based on a fused imidazopyrazine core.[2] These compounds have demonstrated significant anti-proliferative activity, particularly against neuroblastoma cell lines.[1][3] The primary mechanism of action for this class of molecules is the disruption of microtubule dynamics, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.
The Binding Site of this compound on Tubulin
Based on studies of its structural class (fused imidazopyrazine-based inhibitors), this compound (Compound 4h) is characterized as a colchicine binding site inhibitor .[2] The colchicine binding site is a well-established target for microtubule-destabilizing agents and is located at the interface between the α- and β-tubulin subunits of the tubulin heterodimer.[4] Molecules that bind to this site physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo to polymerize into microtubules.[4] This inhibition of polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.
While a specific crystal structure of this compound bound to tubulin is not available in the public domain, molecular dynamics simulations of Compound 4h in complex with tubulin suggest stable binding within the colchicine pocket.[3]
Quantitative Data
Currently, the direct binding affinity (e.g., dissociation constant, Kd) of this compound for tubulin has not been reported in the literature. However, its potent anti-proliferative activity has been quantified through IC50 values in cancer cell lines.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | IC50 (nM) | Reference |
| Chp-134 (Neuroblastoma) | 7 | [1] |
| Kelly (Neuroblastoma) | 12 | [1] |
To provide a broader context for researchers, the following table presents the binding affinities of other well-characterized colchicine binding site inhibitors.
Table 2: Binding Affinities of Known Colchicine Site Inhibitors
| Compound | Binding Affinity (Kd) | Reference |
| Colchicine | ~1.4 µM | [5] |
| Nocodazole | ~1 µM | [6] |
| Podophyllotoxin | ~0.5 µM | [6] |
| Combretastatin A-4 | Varies by method |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and activity of tubulin inhibitors like this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin in real-time.
-
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound)
-
Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition)
-
Negative control (DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorometer
-
-
Procedure:
-
Prepare the assay buffer and keep it on ice.
-
Reconstitute the lyophilized tubulin in the assay buffer to a final concentration of 2 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the pre-warmed (37°C) 96-well plate.
-
Add the fluorescent reporter (e.g., DAPI to 6.3 µM) to the tubulin solution.[7]
-
Initiate the polymerization by adding 45 µL of the tubulin/reporter solution to each well.
-
Immediately place the plate in the fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation at ~360 nm and emission at ~450 nm.[8]
-
Plot the fluorescence intensity versus time to generate polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Competitive Binding Assay (Fluorescence-Based)
This assay determines if a test compound binds to the same site as a known fluorescent ligand (in this case, colchicine).
-
Materials:
-
Purified tubulin
-
Assay buffer (as above)
-
Colchicine (as a fluorescent probe)
-
Test compound (this compound)
-
Known colchicine site binder (e.g., Nocodazole, as a positive control)[9]
-
Known non-colchicine site binder (e.g., Paclitaxel, as a negative control)[9]
-
96-well, black, flat-bottom microplate
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in the assay buffer.[9]
-
Prepare serial dilutions of this compound and control compounds.
-
In the wells of the microplate, mix the tubulin-colchicine solution with the different concentrations of the test and control compounds.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[9]
-
Measure the fluorescence of colchicine (excitation ~360 nm, emission ~435 nm). The intrinsic fluorescence of colchicine increases upon binding to tubulin.
-
A decrease in fluorescence intensity indicates that the test compound has displaced colchicine from its binding site.
-
Plot the percentage of fluorescence inhibition against the logarithm of the competitor concentration to determine the IC50 for displacement.
-
Caption: Workflow for the competitive colchicine binding assay.
Immunofluorescence Staining of Cellular Microtubules
This method visualizes the effect of the compound on the microtubule network within cultured cells.
-
Materials:
-
Adherent cells (e.g., HeLa, neuroblastoma cell lines) cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) or ice-cold methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 18-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with either 4% PFA for 10-20 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.[10][11]
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-20 minutes.[11]
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.[11]
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.[11]
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Caption: Workflow for immunofluorescence staining of microtubules.
Signaling Pathways and Logical Relationships
Tubulin inhibitors like this compound initiate a signaling cascade that leads to cell cycle arrest and apoptosis. The logical relationship of these events is depicted below.
Caption: Signaling cascade initiated by tubulin polymerization inhibitors.
Conclusion
This compound (Compound 4h) is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on the tubulin heterodimer. While its direct binding affinity remains to be determined, its low nanomolar IC50 values against neuroblastoma cell lines highlight its potential as an anti-cancer agent. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other novel tubulin inhibitors. Future research, including X-ray crystallography or advanced NMR studies, would be invaluable in elucidating the precise molecular interactions between this compound and its binding site, which could guide the development of next-generation microtubule-targeting drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
- 6. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 11. ptglab.com [ptglab.com]
Early-Stage Research Technical Guide: Tubulin Polymerization-IN-47 as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-47, also identified as compound 4h, is a novel, early-stage small molecule inhibitor of tubulin polymerization with potent cytotoxic activity against neuroblastoma cell lines.[1][2] As a member of the fused imidazo[1,2-a]pyrazine class of compounds, it acts as a mitotic inhibitor by binding to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3][4] This technical guide provides a comprehensive overview of the preclinical in vitro data and the methodologies used in the initial research of this compound.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. It specifically targets the colchicine binding site at the interface of α- and β-tubulin heterodimers.[1][3] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]
Quantitative Data
The in vitro cytotoxic activity of this compound (compound 4h) has been evaluated against a panel of human neuroblastoma cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Cell Line | IC50 (nM) | Reference |
| Chp-134 | 7 | [1] |
| Kelly | 12 | [1] |
| Be(2)C | Not explicitly quantified, but activity is noted. | [1] |
Experimental Protocols
Cell Viability Assay
The cytotoxic effects of this compound were determined using a standard cell viability assay.
-
Cell Culture: Human neuroblastoma cell lines (Chp-134, Kelly, and Be(2)C) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound.
-
After a 72-hour incubation period, a resazurin-based reagent (e.g., alamarBlue) was added to each well.
-
The plates were incubated for an additional 4-6 hours to allow for the metabolic conversion of resazurin.
-
Fluorescence was measured using a plate reader at an excitation/emission wavelength of 560/590 nm.
-
The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a nonlinear regression model.
-
In Vitro Tubulin Polymerization Assay
The direct inhibitory effect of this compound on tubulin polymerization was assessed using a fluorescence-based in vitro assay.
-
Reagents:
-
Purified bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine triphosphate)
-
Fluorescent reporter dye (e.g., DAPI)
-
Positive control: Colchicine
-
Negative control: Paclitaxel
-
-
Assay Procedure:
-
A reaction mixture containing tubulin, polymerization buffer, and GTP was prepared.
-
This compound or control compounds were added to the reaction mixture.
-
The reaction was initiated by incubating the plate at 37°C.
-
The fluorescence of the reporter dye, which increases upon binding to polymerized microtubules, was monitored over time using a fluorescence plate reader.
-
The rate and extent of tubulin polymerization were determined by analyzing the fluorescence curves.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 3. mdpi.com [mdpi.com]
- 4. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tubulin Polymerization-IN-47: Mechanism of Action and Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin Polymerization-IN-47, also identified as compound 4h in foundational research, is a potent, small-molecule inhibitor of tubulin polymerization.[1][2] As a member of the fused imidazopyrazine class of compounds, it demonstrates significant cytotoxic effects against cancer cells, particularly neuroblastoma, by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its quantifiable impact on cell cycle progression, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a mitotic inhibitor by directly interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2]
The compound binds to the colchicine binding site on the β-tubulin subunit, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis. Molecular docking studies suggest that the N-7 nitrogen of the imidazo[1,2-a]pyrazine core of this compound forms a hydrogen bond with the β-Asp249 NH backbone, contributing to its high binding affinity and potent inhibitory effect on tubulin polymerization.[1]
The inhibition of microtubule formation activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. This activation prevents the cell from proceeding from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] The sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and effects.
| Cell Line | IC50 (nM) |
| Chp-134 (Neuroblastoma) | 7 |
| Kelly (Neuroblastoma) | 12 |
| Table 1: In vitro cytotoxicity of this compound in neuroblastoma cell lines.[1][2] |
| Treatment (Kelly Cells, 24h) | % of Cells in G2/M Phase |
| Control (DMSO) | ~15% |
| This compound (100 nM) | >60% |
| Colchicine (positive control) | >60% |
| Table 2: Effect of this compound on cell cycle distribution in the Kelly neuroblastoma cell line.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.
Protocol:
-
A reaction mixture is prepared containing purified tubulin, a fluorescence reporter, and GTP in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
The reaction is initiated by warming the mixture to 37°C in a 96-well plate.
-
This compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, or DMSO as a vehicle control) is added to the wells.
-
The fluorescence intensity is measured at regular intervals over a period of time (e.g., 60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.
-
The rate and extent of tubulin polymerization are determined by analyzing the fluorescence kinetics. A decrease in the rate and final fluorescence intensity compared to the control indicates inhibition of polymerization.
Cell Viability Assay (IC50 Determination)
This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50%.
Protocol:
-
Cancer cells (e.g., Chp-134, Kelly) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound or a vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), a reagent such as resazurin or MTT is added to the wells. This reagent is converted into a fluorescent or colored product by metabolically active cells.
-
The fluorescence or absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cells are seeded in culture plates and treated with this compound (e.g., 100 nM), a positive control (e.g., colchicine), or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase to prevent staining of RNA.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting data is used to generate a histogram where the x-axis represents fluorescence intensity (proportional to DNA content) and the y-axis represents the number of cells.
-
The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates a block in mitosis.[1]
Immunofluorescence Microscopy of Microtubules
This method allows for the direct visualization of the microtubule network within cells.
Protocol:
-
Cells are grown on coverslips and treated with this compound, a control compound, or a vehicle control.
-
After treatment, the cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol) to preserve their cellular structure.
-
The cells are then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular components.
-
The cells are incubated with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin or anti-β-tubulin antibody).
-
After washing to remove unbound primary antibody, the cells are incubated with a secondary antibody conjugated to a fluorescent dye that recognizes the primary antibody.
-
The cell nuclei are often counterstained with a DNA-binding dye like DAPI.
-
The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope. Disruption of the fine filamentous microtubule network and condensation of tubulin around the nucleus are indicative of tubulin polymerization inhibition.[1]
Visualizations
Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay Using "Tubulin polymerization-IN-47"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady-state equilibrium, makes them a key target for anticancer drug development. Agents that interfere with tubulin dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. "Tubulin polymerization-IN-47" is a potent small molecule inhibitor of tubulin polymerization, showing promise in the inhibition of cancer cell proliferation.[1][2]
This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of "this compound". The assay monitors the polymerization of purified tubulin into microtubules, a process that can be measured by changes in light scattering or fluorescence.
Principle of the Assay
The in vitro tubulin polymerization assay is based on the principle that the polymerization of tubulin into microtubules leads to an increase in light scattering or a change in the fluorescence of a reporter molecule.[3] This process typically follows a sigmoidal curve with three distinct phases:
-
Nucleation: The initial and rate-limiting step where tubulin dimers associate to form small oligomers, or "seeds".
-
Growth (Elongation): A rapid phase where tubulin dimers are added to the ends of the newly formed microtubule seeds.
-
Steady State: A plateau phase where the rate of polymerization is balanced by the rate of depolymerization.
By monitoring the signal over time, the effect of compounds like "this compound" on the kinetics of tubulin polymerization can be quantified. Inhibitors of tubulin polymerization typically reduce the rate and extent of polymerization.
Data Presentation
The inhibitory effect of "this compound" on tubulin polymerization can be quantified by measuring the extent of polymerization at the steady-state phase in the presence of the compound compared to a vehicle control. The following table summarizes representative data for "this compound" (also referred to as compound 4h in some literature) and control compounds in an in vitro tubulin polymerization assay.
| Compound | Concentration (µM) | Polymerization at Steady State (% of Control) | Effect on Tubulin Polymerization |
| DMSO (Vehicle Control) | 0.1% | 100% | No Inhibition |
| This compound | 5 | ~20-30% | Inhibition |
| Colchicine (Positive Control) | 5 | ~20-30% | Inhibition |
| Paclitaxel (Positive Control) | 5 | >100% | Promotion |
Note: The data for "this compound" is estimated from graphical representations in the cited literature, as specific numerical IC50 values from in vitro polymerization assays are not explicitly stated. The primary literature demonstrates potent inhibition at 5 µM, comparable to the known inhibitor colchicine.[1][2]
Experimental Protocols
This section details the methodology for a fluorescence-based in vitro tubulin polymerization assay, a sensitive and widely used method.
Materials and Reagents
-
Tubulin protein (>99% pure, porcine brain derived)
-
"this compound"
-
GTP (Guanosine-5'-triphosphate) solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine or Nocodazole (positive control for polymerization inhibition)
-
DMSO (vehicle for dissolving compounds)
-
Half-area 96-well black, flat-bottom plates
-
Multichannel pipette
-
Temperature-controlled fluorescence plate reader
Experimental Workflow Diagram
Experimental workflow for the in vitro tubulin polymerization assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare General Tubulin Buffer and store on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM) and store on ice.
-
Reconstitute lyophilized tubulin protein in General Tubulin Buffer to a working concentration (e.g., 4 mg/mL). Keep on ice and use within 30 minutes.
-
Prepare a stock solution of the fluorescent reporter (e.g., 1 mM DAPI in water).
-
Prepare stock solutions of "this compound", paclitaxel, and colchicine/nocodazole in DMSO. A typical stock concentration is 10 mM.
-
-
Reaction Mixture Preparation:
-
On ice, prepare the tubulin polymerization reaction mixture. For a final tubulin concentration of 2 mg/mL, combine the tubulin stock, General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10-15%), and the fluorescent reporter (to a final concentration of 10 µM).[1][3]
-
Prepare serial dilutions of "this compound" and control compounds in General Tubulin Buffer.
-
-
Assay Plate Setup:
-
Using a pre-chilled 96-well plate on ice, add the diluted test compounds and controls to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
To initiate the polymerization reaction, add the cold tubulin polymerization reaction mixture to each well using a multichannel pipette. The final volume in each well is typically 50-100 µL.
-
-
Data Acquisition:
-
Immediately transfer the 96-well plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths for the chosen reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for a total of 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of "this compound" and the controls.
-
Determine the effect of the compound on the polymerization curve. Key parameters to analyze include:
-
Lag time: The duration of the nucleation phase.
-
Vmax: The maximum rate of polymerization during the growth phase (the steepest slope of the curve).
-
Plateau height: The maximum fluorescence intensity at the steady-state phase, which corresponds to the total amount of polymerized tubulin.
-
-
Calculate the percentage of inhibition at the steady state by comparing the plateau height of the compound-treated wells to the vehicle control wells.
-
If a dose-response is performed, calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Mechanism of Action: Signaling Pathway
Tubulin polymerization inhibitors like "this compound" act by binding to tubulin dimers, preventing their incorporation into growing microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis.
Mechanism of action for tubulin polymerization inhibitors.
By inhibiting the polymerization of tubulin, "this compound" disrupts the formation and function of the mitotic spindle, which is crucial for proper chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4] If the damage is irreparable, the cell undergoes programmed cell death, or apoptosis. This mechanism of action is the basis for the use of tubulin inhibitors as effective anticancer agents.
References
Application Notes and Protocols for Tubulin Polymerization-IN-47 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-47 is a potent, small molecule inhibitor of tubulin polymerization, belonging to the fused imidazopyrazine class of compounds. By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and subsequent cell death in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for drug development. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its anti-proliferative effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule formation and dynamics is critical during mitosis, as it prevents the proper assembly of the mitotic spindle. Consequently, cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle and eventual apoptotic cell death.
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Chp-134 | Neuroblastoma | 7[1] |
| Kelly | Neuroblastoma | 12[2] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 375.42 g/mol , dissolve 0.375 mg in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines. Optimization of cell seeding density and incubation times may be required for different cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
Caption: Workflow for cell cycle analysis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvesting. Allow cells to attach overnight. Treat the cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control (0.1% DMSO).
-
Cell Harvesting: After treatment, collect the culture medium (containing floating/detached cells) and wash the adherent cells with PBS. Detach the adherent cells using Trypsin-EDTA and combine them with the cells from the medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in treated cells compared to the control indicates cell cycle arrest at this phase.
References
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following "Tubulin polymerization-IN-47" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Tubulin polymerization-IN-47" is a potent inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent mitotic arrest.[1] This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells treated with "this compound". The method allows for the visualization and quantitative analysis of the effects of the compound on the microtubule network.
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][3] Tubulin polymerization inhibitors, such as "this compound," bind to tubulin subunits and prevent their assembly into microtubules.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis, making these compounds valuable tools in cancer research.[5][6][7]
Principle of the Assay
This protocol utilizes immunofluorescence to visualize the microtubule network within cultured cells. Cells are first treated with "this compound" to induce microtubule depolymerization. Subsequently, the cells are fixed to preserve their cellular structure, and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin is used to label the microtubules. A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody, enabling visualization of the microtubule network by fluorescence microscopy. The resulting images can be analyzed to quantify changes in microtubule density, length, and organization.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from an immunofluorescence assay after treating a neuroblastoma cell line (e.g., Kelly) with "this compound".
| Treatment Group | Concentration (nM) | Treatment Duration (hours) | Microtubule Network Integrity (% of Control) | Mitotic Index (%) | Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 24 | 100 ± 5.2 | 5 ± 1.1 | 2 ± 0.5 |
| This compound | 10 | 24 | 45 ± 8.1 | 65 ± 7.3 | 15 ± 2.8 |
| This compound | 25 | 24 | 15 ± 4.5 | 80 ± 5.9 | 35 ± 4.1 |
| This compound | 50 | 24 | 5 ± 2.1 | 88 ± 4.2 | 55 ± 6.7 |
*Data are represented as mean ± standard deviation from three independent experiments. Microtubule network integrity can be quantified using image analysis software to measure the total length or area of the microtubule network.
Experimental Protocols
Materials and Reagents
-
Cell Line: e.g., Kelly human neuroblastoma cells
-
Cell Culture Medium: e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" (Stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining.
Step-by-Step Protocol
-
Cell Seeding:
-
Sterilize glass coverslips by immersing them in 70% ethanol and passing them through a flame.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Seed Kelly cells at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of "this compound" in cell culture medium from a concentrated stock solution.
-
Remove the old medium from the wells and add the medium containing the desired concentrations of the compound (e.g., 10, 25, 50 nM) and a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the mouse anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslip is fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated goat anti-mouse secondary antibody in blocking buffer.
-
Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add a DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature.
-
-
Mounting:
-
Aspirate the DAPI solution and wash the coverslips twice with PBS.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and briefly dip them in distilled water to remove salts.
-
Wick away excess water and mount the coverslips onto clean microscope slides with a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 488 (for microtubules) and DAPI (for nuclei).
-
Capture images using a high-resolution camera.
-
Perform quantitative analysis of the microtubule network using image analysis software (e.g., ImageJ/Fiji). Parameters such as microtubule length, density, and filament number can be measured.
-
Signaling Pathway
Caption: Effects of tubulin polymerization inhibition.
The inhibition of tubulin polymerization by "this compound" disrupts the formation of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during mitosis.[5] This leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, leading to programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MICROTUBULE POLYMERIZATION DYNAMICS | Annual Reviews [annualreviews.org]
- 4. mdpi.com [mdpi.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Tubulin Polymerization-IN-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization-IN-47, also referred to as Compound 4h, is a potent inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, this small molecule interferes with the formation of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial signaling pathway that halts the cell cycle in the G2/M phase to prevent aneuploidy.[3][4][5][6] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound acts as a mitotic inhibitor by binding to tubulin and preventing its polymerization into microtubules.[3][4] This leads to a disruption of the mitotic spindle, which is essential for the proper alignment and segregation of chromosomes during mitosis. The cell's surveillance mechanism, the Spindle Assembly Checkpoint (SAC), detects the presence of unattached or improperly attached kinetochores to the mitotic spindle.[5][7][8] Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[5][8] This inhibition prevents the degradation of cyclin B1 and securin, proteins that are essential for the progression from metaphase to anaphase. Consequently, the cell cycle is arrested in the G2/M phase.[5][7]
Data Presentation
The following table summarizes the quantitative data on cell cycle distribution in neuroblastoma cell lines (Kelly and CHP-134) after treatment with this compound (Compound 4h) for 24 hours. The data is based on the analysis of flow cytometry histograms from the primary research publication.[3][4]
| Cell Line | Treatment (100 nM) | % G1 Phase (Estimated) | % S Phase (Estimated) | % G2/M Phase (Estimated) |
| Kelly | DMSO (Control) | 60% | 25% | 15% |
| This compound | 10% | 15% | 75% | |
| CHP-134 | DMSO (Control) | 65% | 20% | 15% |
| This compound | 15% | 10% | 75% |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed neuroblastoma cells (e.g., Kelly or CHP-134) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add a complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Pelleting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and washing step once more.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Note: Fixed cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Discard the ethanol and wash the cell pellet twice with 2 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE-A).
-
Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude doublets and debris.
-
Analyze the cell cycle distribution of the single-cell population using appropriate software (e.g., FlowJo, ModFit LT).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound induced G2/M cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "Tubulin polymerization-IN-47" in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of "Tubulin polymerization-IN-47," a potent tubulin polymerization inhibitor, in in vitro assays. The information is intended to guide researchers in accurately preparing stock solutions and conducting tubulin polymerization assays to evaluate the compound's efficacy and mechanism of action.
Compound Information
"this compound" is a small molecule inhibitor of tubulin polymerization, effectively suppressing the proliferation and growth of cancer cells by disrupting microtubule dynamics, which is crucial for cell division.[1][2] Its inhibitory action leads to mitotic arrest and is a subject of interest in cancer research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for "this compound".
| Property | Value | Reference |
| CAS Number | 2834087-62-4 | [3] |
| Molecular Formula | C₂₂H₂₁N₃O₃ | [3] |
| Molecular Weight | 375.42 g/mol | [3] |
| Solubility in DMSO | 125 mg/mL (332.96 mM) | [1][3][4] |
| IC₅₀ (Chp-134 cells) | 7 nM | [1][4] |
| IC₅₀ (Kelly cells) | 12 nM | [1][4] |
Experimental Protocols
Preparation of "this compound" Stock Solution
This protocol describes the preparation of a 10 mM stock solution of "this compound" in Dimethyl Sulfoxide (DMSO).
Materials:
-
"this compound" powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of "this compound" powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.754 mg of the compound.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed compound. To achieve a 10 mM concentration with 3.754 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath at 37°C can aid in complete dissolution.[5]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a fluorescence-based assay to measure the effect of "this compound" on tubulin polymerization in vitro.
Materials:
-
"this compound" stock solution (prepared as described above)
-
Tubulin protein (>99% pure, e.g., porcine brain tubulin)
-
Tubulin Polymerization Assay Kit (containing fluorescent reporter, GTP, and general tubulin buffer)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9
-
Guanosine-5'-triphosphate (GTP)
-
Fluorescent reporter dye (e.g., DAPI)
-
Black 96-well plates (for fluorescence reading)
-
Temperature-controlled microplate reader with fluorescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare the assay buffer by adding GTP (to a final concentration of 1 mM) and the fluorescent reporter to the G-PEM buffer.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a series of dilutions of the "this compound" stock solution in the assay buffer to achieve the desired final concentrations for the assay.
-
Include a vehicle control (DMSO) and a positive control (e.g., colchicine or paclitaxel).[5]
-
-
Assay Setup:
-
In a pre-warmed (37°C) black 96-well plate, add the diluted "this compound" or control solutions.
-
To initiate the polymerization reaction, add the cold tubulin solution to each well. The final volume in each well should be consistent (e.g., 50-100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.[4][5] The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., 360 nm excitation and 450 nm emission for DAPI).[5]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of "this compound".
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound leading to mitotic arrest.
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound.
References
Determining the IC50 value of "Tubulin polymerization-IN-47" in neuroblastoma cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] Their critical role in mitosis makes them a key target for anticancer drug development.[1][2] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2][3] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1]
"Tubulin polymerization-IN-47" is a potent inhibitor of tubulin polymerization, effectively suppressing the proliferation of neuroblastoma cancer cells.[4][5][6] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in neuroblastoma cell lines, along with data presentation guidelines and visualization of the relevant biological pathways.
Data Summary
The inhibitory activity of "this compound" has been previously characterized in specific neuroblastoma cell lines. The reported IC50 values are summarized below.
| Cell Line | IC50 (nM) |
| Chp-134 | 7[4][5][6][7] |
| Kelly | 12[4][5][6][7] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Neuroblastoma cell lines (e.g., Kelly, Chp-134)
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
T75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture neuroblastoma cells in T75 flasks with complete growth medium.
-
Maintain the cells in an incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
-
For the IC50 assay, detach the cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count to determine the cell concentration.
IC50 Determination using MTT Assay
This protocol outlines the determination of the IC50 value using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO)
-
Neuroblastoma cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
The following diagram illustrates the mechanism of action for tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of "this compound".
Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of "this compound".
Caption: Workflow for determining the IC50 value.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 4. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Tubulin抑制剂 | MCE [medchemexpress.cn]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. BioRender App [app.biorender.com]
Protocol for assessing apoptosis induction by "Tubulin polymerization-IN-47"
Application Note
For Research Use Only.
Introduction
Tubulin Polymerization-IN-47 is a potent inhibitor of tubulin polymerization, demonstrating efficacy as a mitotic inhibitor, particularly in neuroblastoma cancer cell lines.[1] By disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division, this compound induces cell cycle arrest and subsequently leads to programmed cell death, or apoptosis.[2] Microtubule-targeting agents are a well-established class of anti-cancer drugs that capitalize on the dependency of rapidly dividing cancer cells on functional microtubule machinery.[3] This document provides a detailed protocol for assessing the apoptotic effects of this compound on cancer cells.
Mechanism of Action
Tubulin polymerization inhibitors, such as this compound, exert their cytotoxic effects by interfering with the assembly of microtubules. This disruption leads to a prolonged mitotic arrest, a state that can trigger a cellular demise pathway known as mitotic catastrophe.[1][4] Mitotic catastrophe is an oncosuppressive mechanism that prevents the propagation of cells that fail to complete mitosis correctly.[5] Following mitotic catastrophe, cells typically undergo apoptosis through the intrinsic pathway.[6][7] This process involves the activation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in the execution of apoptosis.[4][7]
Quantitative Data Summary
The following tables present representative quantitative data from studies on well-characterized tubulin polymerization inhibitors that induce apoptosis. This data illustrates the expected outcomes from the experimental protocols described below.
Table 1: Induction of Apoptosis in Cancer Cells
| Treatment (24h) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Reference |
| Vehicle Control | MCF-7 | 3.2 ± 0.5 | 1.8 ± 0.3 | [8] |
| Combretastatin A4 (IC50) | MCF-7 | 27.9 ± 2.1 | 11.9 ± 1.2 | [8] |
| Vehicle Control | TPC1 | 4.5 ± 0.6 | 2.1 ± 0.4 | [9] |
| Combretastatin A4 (10 µM) | TPC1 | 25.3 ± 2.5 | 15.7 ± 1.9 | [9] |
Table 2: Caspase-3/7 Activity
| Treatment (24h) | Cell Line | Fold Increase in Caspase-3/7 Activity | Reference |
| Vehicle Control | MDS-L | 1.0 | [10] |
| Gambogenic Acid (2 µM) | MDS-L | ~4.5 | [10] |
| Vehicle Control | A549 | 1.0 | [11] |
| XN0502 (IC50) | A549 | ~3.0 | [11] |
Table 3: Modulation of Apoptosis-Related Proteins
| Treatment (48h) | Cell Line | Protein | Change in Expression | Reference |
| Vincristine (100 nM) | HeLa | Bax (active form) | Increased | [12] |
| Vincristine (100 nM) | HeLa | Cytochrome c (cytosolic) | Increased | [12] |
| Gambogenic Acid (2 µM) | MDS-L | Cleaved Caspase-3 | Increased | [13] |
| Gambogenic Acid (2 µM) | MDS-L | MCL-1 | Decreased | [13] |
| XN0502 (IC50) | A549 | Pro-caspase-9 | Decreased | [11] |
| XN0502 (IC50) | A549 | Cleaved PARP | Increased | [11] |
Experimental Protocols
The following are detailed protocols for assessing apoptosis induced by this compound.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Treated and untreated cell cultures
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
Harvest the cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA. For suspension cells, collect them directly.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay for Effector Caspase Activity
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Treated and untreated cell cultures
-
Plate-reading luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and vehicle controls.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using appropriate software and normalize to a loading control like β-actin.
Experimental Workflow
The following diagram outlines the general workflow for assessing apoptosis induction by this compound.
References
- 1. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell death by mitotic catastrophe: a molecular definition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. [Mitotic catastrophe: a special case of apoptosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Combretastatin A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Tubulin and Mitotic Proteins Following "Tubulin polymerization-IN-47" Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of "Tubulin polymerization-IN-47," a potent tubulin polymerization and mitotic inhibitor, on key cellular proteins. The provided protocols are intended for researchers in cell biology, cancer research, and drug development to assess the compound's mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor that targets tubulin, a crucial component of the cytoskeleton. By inhibiting tubulin polymerization, this compound disrupts the formation and dynamics of microtubules.[1][2][3] Microtubules are essential for various cellular processes, most notably for the formation of the mitotic spindle during cell division.[4][5][6] Consequently, the disruption of microtubule function leads to mitotic arrest and can trigger programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[7][8][9] This makes tubulin polymerization inhibitors a significant class of anti-cancer agents. This compound has demonstrated inhibitory effects on the proliferation of neuroblastoma cancer cells, with IC50 values in the nanomolar range.[1]
Western blot analysis is a fundamental technique to elucidate the molecular mechanisms underlying the effects of "this compound." This method allows for the quantification of changes in the expression levels and post-translational modifications of tubulin itself, as well as key regulatory proteins of the mitotic phase of the cell cycle.
Data Presentation: Predicted Effects of this compound on Key Proteins
The following table summarizes the expected quantitative changes in protein expression and modification as determined by Western blot analysis after treating cells with "this compound." These predictions are based on the known consequences of mitotic arrest induced by microtubule-destabilizing agents.
| Protein Target | Predicted Change in Expression/Modification | Rationale |
| Polymerized α-Tubulin | Decrease | Direct inhibition of tubulin polymerization will lead to a lower proportion of tubulin in the polymerized (microtubule) fraction.[10][11] |
| Soluble (monomeric) α-Tubulin | Increase | As microtubule polymerization is inhibited, the pool of soluble, unpolymerized tubulin monomers is expected to increase.[10] |
| Acetylated α-Tubulin | Increase | Treatment with some microtubule-disrupting agents has been shown to increase the acetylation of α-tubulin.[12][13] |
| Cyclin B1 | Increase | Mitotic arrest due to spindle disruption activates the Spindle Assembly Checkpoint (SAC), preventing the degradation of Cyclin B1.[14][15][16] |
| CDK1 (Cdc2) | No significant change in total protein levels | The total protein level of CDK1 is generally stable throughout the cell cycle.[14][17] |
| Phospho-CDK1 (Thr161) | Increase | In a mitotically arrested state, CDK1 remains in its active, phosphorylated form in complex with Cyclin B1. |
| Phospho-CDK1 (Tyr15) | Decrease | For CDK1 to be active, the inhibitory phosphorylation at Tyr15 must be removed. In a prolonged mitotic arrest, a higher proportion of CDK1 would be expected to be in the dephosphorylated, active state. |
| Aurora A/B/C Kinases | Increase in phosphorylated (active) forms | These kinases are key regulators of mitosis and are activated during this phase. Mitotic arrest would lead to a sustained high level of their active forms.[18] |
| PLK1 (Polo-like kinase 1) | Increase in phosphorylated (active) form (p-PLK1 Thr210) | PLK1 is a crucial regulator of mitosis, and its activation is sustained during mitotic arrest.[18][19][20][21] |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the chosen cancer cell line (e.g., HeLa, A549, or a neuroblastoma cell line like CHP-134 or Kelly[1]) in appropriate culture dishes or flasks. Allow the cells to adhere and reach 60-70% confluency.
-
Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A concentration range including the IC50 value should be tested.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of "this compound" (e.g., 0, 10 nM, 50 nM, 100 nM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for a predetermined period (e.g., 12, 24, or 48 hours) to allow for the compound to exert its effects. The incubation time should be optimized based on the cell line and the specific protein of interest.
II. Preparation of Cell Lysates
A. For Total Protein Analysis:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total cellular proteins.
B. For Fractionation of Soluble and Polymerized Tubulin:
-
Cell Harvesting: Wash cells with PBS as described above.
-
Lysis in Hypotonic Buffer: Lyse the cells in a hypotonic buffer (e.g., 1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl pH 6.8) containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >100,000 x g) for 30 minutes at 4°C.
-
Fraction Separation: The supernatant contains the soluble (monomeric) tubulin fraction. The pellet contains the polymerized (microtubule) fraction.
-
Pellet Solubilization: Resuspend the pellet in a strong lysis buffer like RIPA buffer to solubilize the polymerized tubulin.
III. Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the Bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of the samples based on the standard curve.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel until adequate separation of the proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-α-tubulin, anti-acetylated-α-tubulin, anti-Cyclin B1, anti-CDK1, anti-p-CDK1, anti-Aurora A/B/C, anti-PLK1, anti-p-PLK1) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
V. Data Analysis
-
Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target protein to the band intensity of the loading control for each sample.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in protein expression between the control and treated groups.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Dissecting the role of the tubulin code in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Bora and Aurora A Cooperatively Activate Plk1 and Control the Entry into Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "Tubulin polymerization-IN-47" concentration for maximum mitotic arrest
Welcome to the technical support center for Tubulin polymerization-IN-47. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals optimize the use of this compound for achieving maximum mitotic arrest in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of tubulin polymerization.[1] By disrupting the dynamic instability of microtubules, it prevents the formation of a functional mitotic spindle, a crucial structure for chromosome segregation during cell division.[2] This disruption activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis (specifically in the G2/M phase) until all chromosomes are correctly attached to the spindle.[3][4][5] This sustained mitotic arrest can ultimately lead to cell death (apoptosis).[6][7]
Q2: What is a good starting concentration for my experiments?
A2: A good starting point is to test a range of concentrations around the known IC50 values. For this compound, the reported IC50 values for inhibiting neuroblastoma cell proliferation are 7 nM for the Chp-134 cell line and 12 nM for the Kelly cell line.[1] However, the optimal concentration for maximum mitotic arrest may be higher or lower depending on the cell line and experimental goals. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line (see Experimental Protocols section).
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary between cell lines and is concentration-dependent. A typical time course for mitotic arrest with tubulin inhibitors is between 12 to 24 hours.[6][8] Shorter incubation times may not be sufficient to arrest a significant portion of the cell population, while longer incubation times can lead to increased cytotoxicity or "mitotic slippage," where cells exit mitosis without proper cell division.[9][10] A time-course experiment is recommended to determine the peak mitotic index for your specific experimental conditions.
Q4: In which solvent should I dissolve and store this compound?
A4: this compound is soluble in DMSO at a concentration of 125 mg/mL (332.96 mM). For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide
Q5: I am not observing a significant increase in the mitotic index. What could be the reason?
A5: There are several potential reasons for a low mitotic index:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to identify a more effective concentration.
-
Insufficient Incubation Time: The treatment duration may be too short for a significant number of cells to enter and arrest in mitosis. Consider extending the incubation time (e.g., 18, 24, or 36 hours).
-
Cell Line Resistance: Some cell lines can be inherently resistant to tubulin inhibitors due to mechanisms like the expression of specific tubulin isotypes (e.g., βIII-tubulin) or overexpression of drug efflux pumps.[2]
-
Mitotic Slippage: If the incubation time is too long, cells may exit mitosis without dividing, leading to a decrease in the observable mitotic population.[9][11] A time-course experiment can help identify the optimal window for analysis.
Q6: My cells are dying instead of arresting in mitosis. How can I fix this?
A6: High levels of cytotoxicity can occur if the concentration of the inhibitor is too high. At supra-optimal concentrations, tubulin inhibitors can induce apoptosis directly, bypassing a stable mitotic arrest.[12]
-
Reduce the Concentration: Perform a dose-response experiment starting from a lower concentration range to find a concentration that induces mitotic arrest with minimal cell death.
-
Shorten Incubation Time: High concentrations for prolonged periods can be highly toxic. Try reducing the treatment duration.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to drug-induced toxicity.
Q7: I observe large, multinucleated cells in my culture after treatment. What does this signify?
A7: The presence of large, multinucleated cells is a hallmark of mitotic slippage or mitotic catastrophe.[8][9] This occurs when cells are unable to complete mitosis properly and exit the mitotic state without undergoing cytokinesis (cell division). This can be triggered by prolonged mitotic arrest. While this can be an endpoint for some anti-cancer therapies, if your goal is to obtain a population of mitotically arrested cells, you may need to adjust your experimental parameters, such as shortening the incubation time.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Tubulin Polymerization Inhibitor, Mitotic Inhibitor | [1] |
| IC50 (Chp-134 cells) | 7 nM | [1] |
| IC50 (Kelly cells) | 12 nM | [1] |
| Solubility | 125 mg/mL in DMSO | |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [1] |
Table 2: Example Dose-Response Data for Mitotic Index
| Concentration (nM) | Mitotic Index (%) | Cell Viability (%) |
| 0 (Vehicle) | 5 | 98 |
| 5 | 20 | 95 |
| 10 | 45 | 92 |
| 25 | 70 | 85 |
| 50 | 65 (Mitotic Slippage/Toxicity) | 70 |
| 100 | 40 (High Toxicity) | 50 |
Note: The data in this table is hypothetical and for illustrative purposes. Researchers should generate their own data for their specific cell line.
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Dose-Response Analysis
This protocol outlines how to determine the optimal concentration of this compound for inducing mitotic arrest using flow cytometry for cell cycle analysis.
-
Cell Seeding: Seed your cells in 6-well plates at a density that will allow them to reach 50-60% confluency on the day of treatment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a fixed period, for example, 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with ice-cold PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C.[13][14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye like propidium iodide (PI) and RNase A to degrade RNA.[15][16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will allow you to quantify the percentage of cells in the G2/M phase of the cell cycle.
-
Data Analysis: Plot the percentage of cells in G2/M against the drug concentration to determine the concentration that gives the maximum mitotic arrest.
Protocol 2: Determining Mitotic Index by Immunofluorescence
This protocol allows for the visualization of mitotic cells and the calculation of the mitotic index.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the optimal concentration of this compound determined from the dose-response experiment and a vehicle control.
-
Fixation: After the desired incubation time (e.g., 24 hours), wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[17]
-
Primary Antibody Staining: Incubate the cells with a primary antibody against a mitotic marker, such as anti-phospho-histone H3 (Ser10), overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with a DNA dye like DAPI or Hoechst. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The mitotic index can be calculated as: (Number of phospho-histone H3 positive cells / Total number of cells) x 100.
Visualizations
Caption: Experimental workflow for optimizing inhibitor concentration and duration.
Caption: Simplified signaling pathway of SAC-mediated mitotic arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Addressing a weakness of anticancer therapy with mitosis inhibitors: Mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. erc.bioscientifica.com [erc.bioscientifica.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Troubleshooting unexpected cell death with "Tubulin polymerization-IN-47"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tubulin polymerization-IN-47. The information is tailored for scientists and drug development professionals encountering unexpected cell death or other issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of tubulin polymerization.[1] By disrupting the dynamic process of microtubule assembly and disassembly, it acts as a mitotic inhibitor.[1] This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce cell death in proliferating cells.[2][3][4]
Q2: What are the known IC50 values for this compound?
This compound has been shown to inhibit the proliferation of neuroblastoma cancer cells. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Chp-134 | Neuroblastoma | 7 |
| Kelly | Neuroblastoma | 12 |
Q3: How should I store and handle this compound?
Proper storage is critical to maintain the activity of the compound. To prevent inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation. The recommended storage conditions are:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month[1]
Troubleshooting Guide: Unexpected Cell Death
Unexpected or excessive cell death is a common issue when working with potent cytotoxic agents like tubulin inhibitors. This guide will help you identify and resolve potential causes.
Q4: My cells are dying at a much lower concentration than expected. What could be the cause?
Several factors could contribute to this observation. The table below outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Steps |
| Incorrect Compound Concentration | - Verify calculations for stock solution and dilutions.- Ensure the final solvent concentration (e.g., DMSO) is not toxic to the cells.- Perform a dose-response experiment with a wider range of concentrations. |
| High Sensitivity of Cell Line | - Different cell lines exhibit varying sensitivities to tubulin inhibitors.- Review literature for reported IC50 values in your specific cell model.- If no data is available, perform a preliminary experiment with a broad concentration range (e.g., 0.1 nM to 1 µM) to determine the optimal working concentration. |
| Solvent Toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically ≤ 0.1%.- Run a vehicle-only control (cells treated with the same concentration of solvent without the compound) to assess solvent toxicity. |
| Compound Instability | - Ensure the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1]- Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Off-Target Effects | - At high concentrations, some inhibitors can have off-target effects.[5]- Try to use the lowest effective concentration determined from your dose-response studies. |
| Contamination | - Check cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[6] |
Q5: My negative control cells (untreated or vehicle-treated) are also dying. What should I do?
This indicates a problem with your general cell culture technique or conditions.
| Potential Cause | Recommended Troubleshooting Steps |
| Suboptimal Culture Conditions | - Verify the incubator's CO2 levels, temperature, and humidity.- Ensure you are using the correct medium, serum, and supplements for your cell line. |
| Overconfluency or Starvation | - Do not let cells become overconfluent before treatment.- Ensure the medium is refreshed regularly to prevent nutrient depletion and waste accumulation. |
| Contamination | - Inspect cultures for any signs of microbial contamination.[6]- Perform mycoplasma testing. |
| Solvent Toxicity | - As mentioned previously, ensure the final solvent concentration is not toxic to your cells by running a vehicle-only control. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to determine the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on tubulin polymerization.[7][8][9]
-
Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) which typically includes purified tubulin, GTP, and a fluorescent reporter.[7][8]
-
Reaction Setup: In a 96-well plate, combine the tubulin, GTP, and fluorescent reporter in the provided buffer.
-
Compound Addition: Add this compound at various concentrations. Include a positive control for inhibition (e.g., vincristine or colchicine) and a negative control (vehicle).[7][10]
-
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader. Inhibition of polymerization will result in a lower fluorescence signal compared to the control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting unexpected cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. 細胞培養トラブルシューティング [sigmaaldrich.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Potential off-target effects of "Tubulin polymerization-IN-47" in cellular assays
Welcome to the technical support center for Tubulin polymerization-IN-47. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and provide deeper insights into the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also referred to as compound 4h, is a potent inhibitor of tubulin polymerization.[1][2] It functions by binding to the colchicine binding site on tubulin monomers, which prevents their assembly into microtubules.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately induces apoptosis in cancer cells.[1][3]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated significant cytotoxic activity in various neuroblastoma cell lines, including those that are resistant to vincristine.[3] The compound effectively impairs cellular viability, disrupts the intracellular microtubule network, and induces markers of mitosis and apoptosis in these cell lines.[3]
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in the following neuroblastoma cell lines:
| Cell Line | IC50 (nM) |
| Chp-134 | 7 |
| Kelly | 12 |
Q4: Are there any known off-target effects for this compound?
A4: The primary literature for this compound does not specify any studied off-target effects. However, like many small molecule inhibitors, the potential for off-target activities exists. Tubulin inhibitors can sometimes exhibit unintended effects due to structural similarities with binding sites on other proteins, such as kinases.[4] Researchers should remain aware of the possibility of off-target effects and consider appropriate control experiments to validate their findings.
Q5: How might off-target effects of tubulin inhibitors manifest in cellular assays?
A5: Potential off-target effects of tubulin inhibitors could manifest as:
-
Unexpected changes in cell signaling pathways: Beyond the expected G2/M arrest, alterations in pathways unrelated to mitosis could indicate off-target kinase inhibition or other interactions.[5][6]
-
Atypical morphological changes: While disruption of the microtubule network is expected, other unusual changes in cell shape or organelle distribution might suggest off-target activities.[4]
-
Variable responses across different cell lines: Discrepancies in efficacy that cannot be explained by tubulin isotype expression or multidrug resistance mechanisms might point to off-target interactions specific to certain cellular contexts.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding the compound.
-
-
Possible Cause 2: Compound Solubility and Stability. The compound may precipitate out of solution or degrade over time.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Possible Cause 3: Assay Timing. The duration of compound exposure can significantly impact the observed IC50 value.
-
Solution: Optimize the incubation time for your specific cell line and assay. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
-
Problem 2: No significant increase in G2/M cell cycle arrest observed.
-
Possible Cause 1: Suboptimal Compound Concentration. The concentration used may be too low to induce a robust mitotic arrest.
-
Solution: Perform a dose-response experiment, using concentrations ranging from below to well above the expected IC50 value.
-
-
Possible Cause 2: Mitotic Slippage. Cells may arrest in mitosis only transiently before exiting without proper cell division (mitotic slippage), leading to polyploidy.
-
Solution: Analyze cell cycle distribution at earlier time points (e.g., 12, 18, 24 hours) to capture the peak of mitotic arrest. Also, consider co-staining with a mitotic marker like phospho-histone H3 to specifically quantify the mitotic population.
-
-
Possible Cause 3: Cell Line Resistance. The cell line may have intrinsic or acquired resistance mechanisms.
-
Solution: If possible, test the compound in a sensitive control cell line to ensure its activity. Consider investigating mechanisms of multidrug resistance, such as the expression of efflux pumps.
-
Problem 3: Unexpected cell death mechanism observed (e.g., necrosis instead of apoptosis).
-
Possible Cause 1: High Compound Concentration. Very high concentrations of cytotoxic agents can lead to secondary necrosis.
-
Solution: Use a range of concentrations centered around the IC50 value. Assess markers of both apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake) to characterize the mode of cell death.
-
-
Possible Cause 2: Off-Target Cytotoxicity. The observed cell death may be a result of an unintended molecular interaction.
-
Solution: This is more challenging to diagnose. If the phenotype is inconsistent with the known mechanism of tubulin inhibition, consider performing broader cellular stress assays (e.g., for oxidative stress, DNA damage) to look for clues. Comparing the effects of this compound with other well-characterized tubulin inhibitors can also be informative.
-
Visualizing Mechanisms and Workflows
To further aid in understanding the experimental context, the following diagrams illustrate the key signaling pathway and a standard experimental workflow.
Caption: On-target pathway of this compound.
Caption: Standard workflow for a cell viability assay.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of viability versus compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat with various concentrations of this compound (e.g., 0.5X, 1X, and 5X the IC50 value) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates mitotic arrest.
References
- 1. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Tubulin Polymerization-IN-47
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to "Tubulin polymerization-IN-47" in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on interpreting and overcoming potential resistance.
Problem 1: Reduced sensitivity or acquired resistance to this compound in your cancer cell line.
After an initial response, you observe that the concentration of this compound required to inhibit cell proliferation (IC50) has significantly increased.
Possible Cause 1: Overexpression of Drug Efflux Pumps
One of the most common mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell.[1] While many colchicine binding site inhibitors are poor substrates for P-gp, it's a crucial first step in investigating resistance.[2][3][4]
Experimental Verification:
-
P-glycoprotein Activity Assay: Use a fluorescent substrate of P-gp, such as Rhodamine 123 or Calcein-AM, to functionally assess efflux activity.[5] In resistant cells with high P-gp activity, the intracellular fluorescence will be lower compared to sensitive parental cells. The addition of a known P-gp inhibitor, like verapamil, should restore fluorescence in resistant cells.[5]
-
Immunoblotting for P-glycoprotein: Directly measure the protein levels of P-gp in your sensitive and resistant cell lines. A significant increase in the P-gp band intensity in the resistant line is a strong indicator of this resistance mechanism.
Table 1: Expected Outcomes of P-glycoprotein Overexpression Analysis
| Assay | Sensitive Cells | Resistant Cells (P-gp Overexpression) | Resistant Cells + P-gp Inhibitor |
| P-gp Activity (Fluorescence) | High | Low | High |
| Immunoblotting (P-gp levels) | Low/Undetectable | High | High |
Solution:
-
Co-administration with a P-gp inhibitor: While clinically challenging, in a research setting, co-treatment with a P-gp inhibitor like verapamil or cyclosporin A can help confirm this mechanism and restore sensitivity.
-
Alternative Tubulin Inhibitors: Consider using other colchicine binding site inhibitors that have been shown to be poor substrates for P-gp.
Possible Cause 2: Alterations in β-Tubulin Isotype Expression
Changes in the expression levels of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, have been linked to resistance to various tubulin-binding agents.[6][7] However, colchicine binding site inhibitors are often less affected by this mechanism.[2]
Experimental Verification:
-
Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of different β-tubulin isotypes (e.g., TUBB1, TUBB2A, TUBB3, TUBB4A) in sensitive versus resistant cells.
-
Immunoblotting for β-Tubulin Isotypes: Use isotype-specific antibodies to determine the protein levels of βI, βII, βIII, and βIV-tubulin. Pay close attention to βIII-tubulin levels.
Table 2: Expected Outcomes of β-Tubulin Isotype Expression Analysis
| Assay | Sensitive Cells | Resistant Cells (Altered Isotype Expression) |
| qRT-PCR (e.g., TUBB3 mRNA) | Baseline levels | Increased levels |
| Immunoblotting (e.g., βIII-tubulin protein) | Low/Baseline levels | Increased levels |
Solution:
-
Targeting βIII-tubulin: In a research context, you could explore siRNA-mediated knockdown of βIII-tubulin to see if it re-sensitizes the cells to this compound.
-
Combination Therapies: Explore combinations with agents that are effective in cells with high βIII-tubulin expression.
Possible Cause 3: Mutations in Tubulin
Mutations in the α- or β-tubulin genes can alter the drug binding site or microtubule dynamics, leading to resistance.[7][8][9][10]
Experimental Verification:
-
Sanger Sequencing of Tubulin Genes: Sequence the coding regions of the major β-tubulin isotypes expressed in your cell line to identify any point mutations in the resistant cells compared to the sensitive parental line.
Solution:
-
Structural Modeling: If a mutation is identified, molecular modeling can help predict how it might affect the binding of this compound to the colchicine site.
-
Alternative Tubulin Inhibitors: Test inhibitors that bind to different sites on tubulin (e.g., taxane or vinca alkaloid binding sites) to see if the resistance is specific to the colchicine site.
Problem 2: Inconsistent results in cell viability assays.
You are observing high variability in your IC50 values for this compound across experiments.
Possible Causes and Solutions:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and plates. Create a cell titration curve to determine the optimal seeding density for your cell line in the chosen assay duration.
-
Drug Solubility and Stability: this compound should be dissolved in an appropriate solvent like DMSO at a high concentration to create a stock solution.[11] When diluting to the final concentration in media, ensure it is thoroughly mixed and does not precipitate. Prepare fresh dilutions for each experiment.
-
Assay Duration: The doubling time of your cell line will influence the optimal duration of the assay. A 72-hour incubation is common, but this may need to be optimized.
-
Edge Effects in Microplates: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a tubulin polymerization inhibitor.[11] It binds to the colchicine binding site on β-tubulin, which disrupts microtubule dynamics.[12][13] This leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[12] The chemical structure of this compound is 2-(4-methylphenyl)-8-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyrazine.
Q2: My cells are showing resistance to this compound. What should I do first?
A2: A logical first step is to investigate the two most common mechanisms of resistance to tubulin inhibitors: overexpression of P-glycoprotein and alterations in β-tubulin isotype expression. The workflow below outlines a systematic approach.
Caption: Troubleshooting workflow for investigating resistance.
Q3: How can I perform a cell viability assay to determine the IC50 of this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period appropriate for your cell line's doubling time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Q4: How do I assess apoptosis induced by this compound?
A4: Annexin V staining followed by flow cytometry is a standard method to detect early apoptosis.
Experimental Protocol: Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Q5: What kind of combination therapies could be effective in overcoming resistance?
A5: Combining tubulin inhibitors with drugs that have different mechanisms of action is a promising strategy.
Caption: Potential combination therapy strategies.
Experimental Protocol: Synergy Analysis
-
Experimental Design: Use a checkerboard assay where you test various concentrations of this compound in combination with a range of concentrations of the second drug.
-
Cell Viability Measurement: Perform a cell viability assay (e.g., MTT) on the combination treatments.
-
Data Analysis: Use software like CompuSyn to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Q6: How can I confirm that this compound is inhibiting tubulin polymerization in my experimental system?
A6: An in vitro tubulin polymerization assay is the most direct method.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Use purified tubulin protein.
-
Reaction Setup: In a microplate, combine a tubulin solution with a polymerization buffer containing GTP.
-
Drug Addition: Add different concentrations of this compound or a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Measurement: Measure the increase in absorbance at 340 nm over time using a temperature-controlled plate reader. An effective inhibitor will prevent or reduce the increase in absorbance.
Caption: Principle of in vitro tubulin polymerization assay.
References
- 1. Evading Pgp activity in drug-resistant cancer cells: a structural and functional study of antitubulin furan metotica compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 5. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes | PLOS One [journals.plos.org]
- 9. Cancer cells acquire mitotic drug resistance properties through beta I-tubulin mutations and alterations in the expression of beta-tubulin isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting incubation time for "Tubulin polymerization-IN-47" to observe peak effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of "Tubulin polymerization-IN-47". The following information will help in adjusting incubation times to observe the peak effects of this potent tubulin polymerization and mitotic inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a tubulin polymerization inhibitor.[1] By disrupting the dynamics of microtubule formation, it acts as a mitotic inhibitor, leading to cell cycle arrest and inhibition of cancer cell proliferation.[1]
Q2: What is a recommended starting point for incubation time when first using this inhibitor?
A2: The optimal incubation time is highly dependent on the experimental system and the specific endpoint being measured. For initial experiments, we recommend a time-course study. Based on data from other tubulin inhibitors, a broad range of incubation times should be tested:
-
In Vitro Tubulin Polymerization Assays: Effects can often be observed within a short timeframe. We suggest measuring polymerization kinetics over a period of 60 to 90 minutes.
-
Cell-Based Assays (Mitotic Arrest): To observe significant G2/M phase arrest, an incubation period of 18 to 24 hours is a common starting point.
-
Cell-Based Assays (Apoptosis/Cell Death): The induction of apoptosis or other forms of cell death may require longer incubation times, typically ranging from 24 to 72 hours.
Q3: How do I determine the peak effect for my specific cell line and assay?
A3: To determine the peak effect, a time-course experiment is essential. We recommend the following general workflow:
Caption: Workflow for a time-course experiment to determine peak effect.
Q4: Can the incubation time affect the observed cellular phenotype?
A4: Yes, the duration of exposure to tubulin inhibitors can significantly influence the cellular outcome. Shorter incubation times may primarily induce mitotic arrest, while prolonged arrest can lead to mitotic catastrophe and subsequent cell death pathways like apoptosis or necrosis. The length of mitotic arrest is a critical factor in determining the ultimate fate of the cell.
Troubleshooting Guides
Issue 1: No observable effect on tubulin polymerization in an in vitro assay.
| Possible Cause | Suggested Solution |
| Incorrect Assay Conditions | Ensure the tubulin polymerization buffer is correctly prepared and at the optimal pH. Verify that GTP is added to the reaction, as it is essential for polymerization. |
| Degraded Compound | Prepare fresh dilutions of this compound from a stock solution stored under recommended conditions (-20°C for short-term, -80°C for long-term).[1] |
| Insufficient Incubation Time | While effects are often rapid, ensure you are monitoring the reaction for a sufficient duration (e.g., up to 90 minutes) to capture the polymerization kinetics. |
| Inactive Tubulin | Use high-quality, polymerization-competent tubulin. If using purified tubulin, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Issue 2: Low percentage of cells arrested in G2/M phase in a cell-based assay.
| Possible Cause | Suggested Solution |
| Sub-optimal Incubation Time | The peak of mitotic arrest may occur at a different time point in your specific cell line. Perform a time-course experiment (e.g., 12, 18, 24, 36 hours) to identify the optimal incubation period. |
| Incorrect Compound Concentration | The IC50 values can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration of this compound for your cells. The reported IC50s for Chp-134 and Kelly cell lines are 7 nM and 12 nM, respectively.[1] |
| Cell Line Resistance | Some cell lines may be less sensitive to tubulin inhibitors. Consider using a more sensitive cell line or increasing the concentration of the inhibitor. |
| Cell Cycle Synchronization | For a more pronounced effect, consider synchronizing the cells at the G1/S or S phase before adding the inhibitor. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This protocol is a general guideline for a fluorescence-based tubulin polymerization assay.
References
Dealing with autofluorescence in imaging studies with "Tubulin polymerization-IN-47"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tubulin polymerization-IN-47 in imaging studies. The focus is on addressing potential issues with autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, small molecule inhibitor of tubulin polymerization.[1][2][3] Its primary application is in cancer research, where it has been shown to inhibit the proliferation of neuroblastoma cancer cells by disrupting microtubule dynamics, which are crucial for cell division.[1][2][3]
Q2: I am observing high background fluorescence in my imaging experiment with this compound. Could the compound itself be autofluorescent?
While there is no direct evidence to suggest that this compound is inherently autofluorescent, it is a possibility with many small molecule compounds. However, high background fluorescence, or autofluorescence, in imaging studies can arise from various sources within the biological sample or from the experimental procedure itself.[4][5][6] It is crucial to systematically troubleshoot to identify the source of the background signal.
Q3: What are the common causes of autofluorescence in immunofluorescence experiments?
Common sources of autofluorescence include:
-
Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, elastin, and lipofuscin are naturally present in cells and tissues and can emit their own fluorescence.[4][5][6] Red blood cells also contribute significantly to autofluorescence due to their heme groups.[4][5]
-
Fixation Methods: Aldehyde fixatives such as formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[4][7][8] Glutaraldehyde is known to cause more autofluorescence than paraformaldehyde or formaldehyde.[7][8]
-
Sample Processing: Heat and dehydration of samples can increase autofluorescence, particularly in the red spectrum.[4][8]
-
Culture Media Components: Phenol red and fetal bovine serum (FBS) in cell culture media can be sources of background fluorescence.[5][6]
Q4: How can I determine if the observed background is from autofluorescence or non-specific antibody staining?
To distinguish between autofluorescence and non-specific staining, it is essential to include proper controls in your experiment. An indispensable control is an unstained sample that has been processed through all the experimental steps except for the addition of primary and secondary antibodies.[5][6][9] Observing this sample under the microscope will reveal the level of endogenous autofluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence Across Multiple Channels
If you are observing a broad-spectrum background signal, it is likely due to autofluorescence from your sample or fixation method.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Fixation-Induced Autofluorescence | Optimize your fixation protocol. Reduce the concentration of the aldehyde fixative or the fixation time.[4][5][8] Consider using a non-aldehyde-based fixative like cold methanol or ethanol.[4][5][6] | Protocol 1: Methanol Fixation |
| Endogenous Autofluorescence | For tissue sections, perfuse with PBS before fixation to remove red blood cells.[4][6] Treat samples with a quenching agent.[4][5][7] | Protocol 2: Sodium Borohydride Quenching or Protocol 3: Sudan Black B Staining |
| Culture Media Components | For live-cell imaging, use phenol red-free media.[5][6] When staining, consider using bovine serum albumin (BSA) instead of FBS as a blocking agent.[5] | N/A |
Workflow for Diagnosing High Background Fluorescence:
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Punctate or Granular Autofluorescence
This pattern is often characteristic of lipofuscin, an age-related pigment that accumulates in cells.
Possible Cause & Solution:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Lipofuscin Accumulation | Treat samples with Sudan Black B, a lipophilic dye that can effectively quench lipofuscin-based autofluorescence.[4][7] Be aware that Sudan Black B itself can fluoresce in the far-red channel.[4] Commercially available reagents like TrueBlack™ can also be used.[10] | Protocol 3: Sudan Black B Staining |
Experimental Protocols
Protocol 1: Methanol Fixation
This protocol is an alternative to aldehyde-based fixation to reduce autofluorescence.
-
Wash cells grown on coverslips twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold 100% methanol.
-
Incubate at -20°C for 10 minutes.
-
Remove the methanol and wash the cells three times with PBS for 5 minutes each.
-
Proceed with your immunofluorescence staining protocol.
Protocol 2: Sodium Borohydride Quenching
This method can be used to reduce autofluorescence induced by aldehyde fixatives. Results can be variable.[4][7]
-
After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde), wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each.
-
Proceed with your immunofluorescence staining protocol.
Protocol 3: Sudan Black B Staining
This protocol is effective for quenching lipofuscin-based autofluorescence.
-
After completing your primary and secondary antibody incubations and washes, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Stir the solution in the dark for 1-2 hours and then filter it through a 0.2 µm filter.
-
Incubate your samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the samples with 70% ethanol.
-
Wash the samples thoroughly with PBS (3-5 times for 5 minutes each).
-
Mount your coverslips with an appropriate mounting medium.
Signaling Pathway and Experimental Workflow Diagrams
Tubulin Polymerization and the Effect of this compound:
Microtubules are dynamic polymers essential for various cellular processes, including mitosis.[11][12] They are formed by the polymerization of α- and β-tubulin heterodimers.[11][12] This process is characterized by phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability.[12][13] this compound acts by inhibiting this polymerization process, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest.[1][14]
Caption: Mechanism of action of this compound.
General Immunofluorescence Workflow with Autofluorescence Quenching Step:
Caption: Immunofluorescence workflow including an autofluorescence quenching step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Synthesis, Structure, Stability, and Inhibition of Tubulin Polymerization by RuII−p-Cymene Complexes of Trimethoxyaniline-Based Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent results in tubulin polymerization assays with "Tubulin polymerization-IN-47"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when using Tubulin polymerization-IN-47 in tubulin polymerization assays.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of tubulin polymerization.[1][2][3] It functions as a mitotic inhibitor by disrupting the formation of microtubules, which are essential for cell division.[1][2] This disruption leads to an arrest of the cell cycle and can induce apoptosis in cancer cells.[4] It has shown inhibitory effects on neuroblastoma cancer cell proliferation with IC50 values of 7 nM and 12 nM for Chp-134 and Kelly cell lines, respectively.[1][2][3][5][6]
2. How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of the compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2][5]
-
In solvent: Prepare a stock solution in DMSO.[3][5] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][3][5]
3. What is the recommended solvent and how do I prepare a stock solution?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][5] To prepare a stock solution, dissolve the compound in DMSO to a concentration of up to 125 mg/mL (332.96 mM).[3][5] Gentle warming to 37°C or 60°C and sonication can aid in dissolution.[3][5]
Table 1: Stock Solution Preparation
| Desired Stock Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg | Volume of DMSO to add to 10 mg |
| 1 mM | 2.6637 mL | 13.3184 mL | 26.6368 mL |
| 5 mM | 0.5327 mL | 2.6637 mL | 5.3274 mL |
| 10 mM | 0.2664 mL | 1.3318 mL | 2.6637 mL |
| Data derived from product datasheets.[5] |
4. What type of tubulin polymerization assay should I use?
There are two common types of in vitro tubulin polymerization assays:
-
Absorbance-based assays: These assays measure the increase in light scattering at 340 nm as microtubules form.[7] They are a classic and economical method.
-
Fluorescence-based assays: These assays utilize a fluorescent reporter that incorporates into polymerizing microtubules, leading to an increase in fluorescence intensity.[8][9][10] This method is generally more sensitive, has a better signal-to-noise ratio, and requires less tubulin.[8]
The choice of assay depends on your experimental needs and available equipment. For high-throughput screening, a fluorescence-based assay is often preferred.[8][10]
Troubleshooting Guide
This guide addresses common issues that may arise during tubulin polymerization assays with this compound.
Issue 1: No or low polymerization signal in the control group.
| Possible Cause | Recommended Solution |
| Inactive Tubulin | Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[11] If aggregates are suspected, centrifuge the tubulin solution before use.[11] |
| Incorrect Temperature | The assay is highly temperature-dependent. Ensure the plate reader is pre-warmed to and maintained at 37°C for polymerization.[7] Keep all reagents on ice before starting the reaction.[7][11] |
| Suboptimal Buffer Conditions | Verify the composition of the polymerization buffer. It should typically contain GTP, MgCl2, and be at a pH of around 6.9.[9][12] |
| Insufficient Tubulin Concentration | The recommended tubulin concentration can vary. For inhibitor studies, a concentration of around 3-4 mg/mL is often used in absorbance assays.[8] For more sensitive fluorescence assays, 2 mg/mL may be sufficient.[8][10] |
Issue 2: High background signal or precipitation in the well.
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound may precipitate at high concentrations. Visually inspect the well for any precipitate. Test a range of concentrations to find the optimal, non-precipitating concentration. Ensure the final DMSO concentration in the assay does not exceed 2%.[11] |
| Light Scattering from Non-Microtubule Aggregates | Run a control with this compound in the assay buffer without tubulin to check for compound-specific light scattering or fluorescence. |
| Contaminated Reagents | Use high-purity reagents and filtered buffer solutions to minimize particulate matter. |
Issue 3: Inconsistent or variable results between replicates.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes. Use of a multi-channel pipette for adding reagents to the plate can improve consistency. Avoid introducing air bubbles.[11] |
| Temperature Gradients Across the Plate | Ensure the entire 96-well plate is uniformly heated in the plate reader. |
| Edge Effects | Avoid using the outer wells of the 96-well plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
Experimental Protocols
Protocol 1: Absorbance-Based Tubulin Polymerization Assay
This protocol is adapted from standard tubulin polymerization assay procedures.
Materials:
-
Tubulin (e.g., >99% pure bovine brain tubulin)
-
This compound
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
DMSO (for compound dilution)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Vinblastine (positive control for polymerization inhibition)
-
Pre-chilled 96-well half-area plate
-
Temperature-controlled spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of tubulin at 3 mg/mL in General Tubulin Buffer. Keep on ice.
-
Prepare serial dilutions of this compound in DMSO, then dilute further in General Tubulin Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.
-
Prepare positive controls (e.g., Paclitaxel at 10 µM, Nocodazole at 10 µM).
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add your diluted this compound, controls, and buffer blanks.
-
Add GTP to the tubulin working solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the tubulin/GTP mixture to each well.
-
-
Measurement:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This protocol is based on commercially available fluorescence assay kits.
Materials:
-
Tubulin (e.g., >99% pure bovine brain tubulin)
-
This compound
-
Fluorescence-based Tubulin Polymerization Assay Kit (containing fluorescent reporter)
-
DMSO
-
Positive and negative controls as in Protocol 1
-
Pre-chilled, black, 96-well plate
-
Temperature-controlled fluorometer
Procedure:
-
Prepare Reagents:
-
Assay Setup (on ice):
-
In a pre-chilled black 96-well plate, add your diluted compounds and controls.
-
Add GTP to the tubulin working solution as per the kit's instructions.
-
Initiate the reaction by adding the tubulin/GTP/reporter mixture to each well.
-
-
Measurement:
-
Immediately transfer the plate to a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation at 360 nm and emission at 420-450 nm) every 30-60 seconds for 60-90 minutes.[10]
-
Visualizations
Caption: General workflow for an in vitro tubulin polymerization assay.
Caption: A logical troubleshooting guide for tubulin polymerization assays.
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. admin.biosschina.com [admin.biosschina.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maxanim.com [maxanim.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. benthamopenarchives.com [benthamopenarchives.com]
Mitigating cytotoxicity of "Tubulin polymerization-IN-47" in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of "Tubulin polymerization-IN-47" in non-cancerous cell lines during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of tubulin polymerization and, consequently, a mitotic inhibitor.[1] By disrupting the dynamics of microtubules, which are essential for forming the mitotic spindle, the compound blocks cells in the G2/M phase of the cell cycle, leading to cell death.[2][3][4] Its primary therapeutic application is as an anti-cancer agent, with demonstrated high potency against neuroblastoma cell lines.[1]
Q2: Why am I observing high cytotoxicity in my non-cancerous cell lines treated with this compound?
A2: Tubulin is a ubiquitous and highly conserved protein crucial for the function of all eukaryotic cells, not just cancer cells. Therefore, inhibitors of tubulin polymerization can inadvertently affect healthy, non-cancerous cells, especially those with a high proliferation rate.[5] This off-target toxicity is a known challenge with many microtubule-targeting agents.[5][6]
Q3: What are the common strategies to reduce the off-target cytotoxicity of tubulin inhibitors like this compound?
A3: Several strategies can be employed to mitigate cytotoxicity in non-cancerous cell lines:
-
Dose Optimization: Carefully titrating the concentration of the compound to a level that is cytotoxic to cancer cells but has minimal effect on non-cancerous cells.
-
Time-Course Optimization: Reducing the exposure time of the compound to non-cancerous cells.
-
Use of Protective Agents: Co-treatment with agents that can selectively protect normal cells from chemotherapy-induced damage. Examples from broader cancer research include inhibitors of CDK4/6 or caspase inhibitors, though specific agents for this compound would require experimental validation.[7]
-
Advanced Drug Delivery Systems: In more advanced applications, targeted delivery systems like antibody-drug conjugates or nanoparticles can be used to specifically deliver the cytotoxic agent to cancer cells, sparing healthy ones.[2][8][9]
Q4: How can I determine the therapeutic window for this compound in my experimental setup?
A4: The therapeutic window is the concentration range where the compound is effective against cancer cells while showing minimal toxicity to normal cells. To determine this, you should perform parallel dose-response experiments on your cancer cell line of interest and your non-cancerous control cell line. The difference in the IC50 (half-maximal inhibitory concentration) values between these cell lines will define the therapeutic window.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments involving non-cancerous cell lines.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous control cell lines at all tested concentrations. | The concentration range is too high for the specific non-cancerous cell line being used. | 1. Perform a broad dose-response curve: Test a wider range of concentrations, starting from very low (pM or low nM) to high (µM) levels. 2. Determine the IC50 values: Calculate the IC50 for both your cancer and non-cancerous cell lines to establish a therapeutic window. |
| Even at the cancer cell IC50, significant death is seen in non-cancerous cells. | The inherent selectivity of the compound for the cancer cell line over the non-cancerous line is low. | 1. Conduct a time-course experiment: Treat the cells with the IC50 concentration for varying durations (e.g., 6, 12, 24, 48 hours) to find a time point where cancer cell death is significant but non-cancerous cell viability is still high. 2. Explore combination therapies: Investigate the use of a lower dose of this compound in combination with another agent that may synergistically enhance cancer cell killing while having a different toxicity profile in normal cells. |
| Inconsistent results and high variability in cytotoxicity assays. | Issues with compound solubility, stability, or experimental procedure. | 1. Verify compound handling: this compound should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to avoid repeated freeze-thaw cycles.[1] 2. Ensure proper solubilization: Use the recommended solvent and ensure the compound is fully dissolved before adding it to the cell culture medium. 3. Standardize cell seeding density: Ensure consistent cell numbers are plated for each experiment, as cell density can influence drug sensitivity. |
Quantitative Data Summary
The following table summarizes the known potency of this compound in cancer cell lines. Researchers should generate similar data for their non-cancerous cell lines to determine the selectivity index.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Chp-134 | Neuroblastoma | 7 | [1] |
| Kelly | Neuroblastoma | 12 | [1] |
| Example Non-Cancerous Cell Line (e.g., HDF) | Human Dermal Fibroblasts | To be determined experimentally |
Selectivity Index (SI): A key metric to quantify the differential activity of a compound. It is calculated as: SI = IC50 in non-cancerous cell line / IC50 in cancer cell line A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
Experimental Protocols
1. Protocol: Determining IC50 using an MTT Assay
This protocol is for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
96-well cell culture plates
-
Cancer and non-cancerous cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An update on the development on tubulin inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel treatment could reduce side effects of anticancer drugs | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 9. Reducing the side effects of chemotherapy - ecancer [ecancer.org]
Validation & Comparative
A Comparative Analysis of Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-47 versus Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two potent tubulin polymerization inhibitors: the novel compound Tubulin Polymerization-IN-47 and the well-established natural product, colchicine. By examining their mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation, this document aims to equip researchers with the critical information needed to make informed decisions in their drug discovery and development endeavors.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and colchicine, offering a direct comparison of their inhibitory activities.
| Parameter | This compound (Compound 4h) | Colchicine | Reference |
| Target | Tubulin (Colchicine Binding Site) | Tubulin (Colchicine Binding Site) | [1][2] |
| Mechanism of Action | Inhibition of Tubulin Polymerization, Mitotic Arrest | Inhibition of Tubulin Polymerization, Disruption of Microtubule Dynamics, Anti-inflammatory effects | [1][3][4] |
| IC50 (Tubulin Polymerization) | Not explicitly reported | 0.88 µM - 8.1 µM | [5][6] |
| IC50 (Cell Proliferation) | Chp-134: 7 nM Kelly: 12 nM | Varies by cell line (typically in the nanomolar to low micromolar range) | [1] |
Delving Deeper: Mechanism of Action
Both this compound and colchicine exert their primary cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton.
This compound , identified as a fused imidazopyrazine-based compound, acts as a tubulin polymerization inhibitor and a mitotic inhibitor.[1] It is suggested to bind to the colchicine binding site on β-tubulin, thereby preventing the assembly of αβ-tubulin heterodimers into microtubules.[1] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Colchicine , a natural alkaloid, is a classic anti-mitotic agent that binds to the colchicine binding site of β-tubulin.[2][3] This binding event inhibits the polymerization of microtubules, leading to the disassembly of the mitotic spindle and arresting cells in metaphase.[3] Beyond its anti-mitotic effects, colchicine also exhibits potent anti-inflammatory properties by inhibiting neutrophil migration and the activation of the NLRP3 inflammasome.[4][7]
The following diagram illustrates the fundamental mechanism shared by both compounds:
Caption: Inhibition of tubulin polymerization by binding to the colchicine site.
Experimental Methodologies: A Guide to Reproducibility
To facilitate the independent verification and expansion of these findings, detailed protocols for the key experimental assays are provided below.
Tubulin Polymerization Assay (Turbidimetric)
This assay measures the inhibition of microtubule formation by monitoring the increase in turbidity as tubulin polymerizes.
Protocol:
-
Reagents and Materials:
-
Purified tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compounds (this compound or colchicine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
On ice, prepare a reaction mixture containing tubulin (final concentration, e.g., 3 mg/mL) and GTP (final concentration 1 mM) in General Tubulin Buffer.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor).
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for a duration of 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50%.
-
The following diagram outlines the workflow for the tubulin polymerization assay:
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50).
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., Chp-134, Kelly)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Microplate reader (for absorbance or luminescence)
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate as required for color development (MTT) or signal stabilization (CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated cells and calculate the IC50 value using a suitable software.
-
Concluding Remarks
This compound demonstrates remarkable potency in inhibiting the proliferation of neuroblastoma cell lines, with IC50 values in the low nanomolar range.[1] While a direct IC50 value for its inhibition of tubulin polymerization is not yet publicly available, its classification as a tubulin polymerization inhibitor targeting the colchicine binding site places it in the same mechanistic class as colchicine. Colchicine, a well-characterized agent, exhibits a broader range of biological activities, including significant anti-inflammatory effects. The choice between these two compounds for research and development purposes will depend on the specific therapeutic application, desired potency, and the target disease pathology. Further studies are warranted to directly compare the in vitro tubulin polymerization inhibitory activities of these two compounds under identical experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Neuroblastoma: Tubulin Polymerization-IN-47 Versus the Veteran Vincristine
For Immediate Release
In the relentless pursuit of more effective treatments for neuroblastoma, a high-stakes comparison emerges between a novel contender, "Tubulin polymerization-IN-47," and the long-standing chemotherapeutic, vincristine. This guide offers an in-depth, data-driven analysis of their efficacy, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these two tubulin-targeting agents.
At a Glance: Key Performance Indicators
A direct comparison of the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) reveals the potent cytotoxic effects of both compounds on various neuroblastoma cell lines. Notably, "this compound" demonstrates significant activity, particularly in vincristine-resistant cell lines, heralding a potential breakthrough for challenging clinical cases.
| Compound | Cell Line | IC50 / GI50 (nM) | Time Point | Citation |
| This compound | Kelly | 12 | Not Specified | [1] |
| Chp-134 | 7 | Not Specified | [1] | |
| SH-SY5Y | ~10 | 72h | [2] | |
| Kelly (Vincristine-Resistant) | ~50 | 72h | [2] | |
| Vincristine | SH-SY5Y | 113 ± 12 | 24h | [3] |
| SH-SY5Y | 78 ± 9 | 48h | [3] | |
| SH-SY5Y | 51 ± 8 | 72h | [3] | |
| Kelly | ~2 | 72h | [2] | |
| Kelly (Vincristine-Resistant) | >1000 | 72h | [2] |
Mechanism of Action: A Shared Target, A Divergent Impact
Both "this compound" and vincristine exert their anticancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for cell division. By inhibiting tubulin polymerization, these agents trigger a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).
Signaling Pathway of Tubulin Polymerization Inhibitors in Neuroblastoma
Caption: Mechanism of action for tubulin polymerization inhibitors.
Comparative Efficacy in Inducing Cell Cycle Arrest and Apoptosis
Quantitative analysis of cell cycle distribution and apoptosis induction provides a clearer picture of the cellular response to each drug.
Cell Cycle Arrest
Treatment with both compounds leads to a significant accumulation of neuroblastoma cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.
| Compound | Cell Line | Concentration | Treatment Duration | % of Cells in G2/M Phase (Treated vs. Control) | Citation |
| This compound | VCR-SK-N-AS | 100 nM | 24h | >60% vs. ~20% | [2] |
| Vincristine | SH-SY5Y | 100 nM | 18h | 72.34 ± 9.44% vs. 13.28 ± 3.76% | [3] |
| VCR-SK-N-AS | 100 nM | 24h | Moderately increased vs. ~20% | [2] |
Apoptosis Induction
The ultimate fate of cancer cells following mitotic arrest is often apoptosis. Both agents have been shown to be effective inducers of this process.
| Compound | Cell Line | Concentration | Treatment Duration | % of Apoptotic Cells (Treated vs. Control) | Citation |
| This compound | VCR-Kelly | Not Specified | Not Specified | Apoptosis maintained | [2] |
| Vincristine | SH-SY5Y | 100 nM | 24h | 21.25 ± 4.36% vs. 3.47 ± 1.46% | [3] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Plate neuroblastoma cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of "this compound" or vincristine. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50/GI50 values using appropriate software.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for apoptosis and cell cycle analysis via flow cytometry.
Protocol:
-
Cell Treatment: Culture neuroblastoma cells and treat them with the desired concentrations of "this compound" or vincristine for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining for Apoptosis: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in ice-cold 70% ethanol. Prior to analysis, wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compounds on the polymerization of purified tubulin.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, a GTP-containing buffer, and a fluorescent reporter.
-
Compound Addition: Add "this compound," vincristine, a positive control (e.g., paclitaxel for polymerization promotion), and a negative control (e.g., colchicine for inhibition) to the reaction mixtures.
-
Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Monitor Polymerization: Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and quantify the inhibitory or promoting effects of the compounds.
Conclusion
This comparative guide highlights the potent anti-neuroblastoma activity of both "this compound" and vincristine. While vincristine remains a cornerstone of neuroblastoma chemotherapy, "this compound" emerges as a highly promising novel agent, particularly for its efficacy against vincristine-resistant cell lines. The provided data and experimental protocols offer a solid foundation for further research and development in the critical area of neuroblastoma therapeutics. The distinct chemical nature of "this compound" may allow it to overcome some of the resistance mechanisms that have developed against vinca alkaloids like vincristine, opening new avenues for treating refractory neuroblastoma.
References
Validating the Anticancer Efficacy of Tubulin Polymerization-IN-47 in Multidrug-Resistant Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of "Tubulin polymerization-IN-47," also identified as Compound 4h, with a focus on its efficacy in multidrug-resistant (MDR) cancer cells. We present key experimental data, detailed protocols for validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
"this compound" is a potent fused imidazopyrazine-based tubulin polymerization inhibitor that targets the colchicine binding site on tubulin.[1] This mechanism of action is significant as colchicine binding site inhibitors (CBSIs) are known to be less susceptible to common multidrug resistance mechanisms that limit the efficacy of other tubulin-targeting agents like taxanes and vinca alkaloids.[2] Experimental evidence demonstrates that "this compound" (Compound 4h) and its analogue, Compound 4k, effectively impair the viability of vincristine-resistant neuroblastoma cell lines at concentrations similar to those effective in their non-resistant counterparts.[1] This suggests that "this compound" holds promise as a therapeutic agent for treating MDR cancers.
Comparative Anticancer Activity
The following tables summarize the quantitative data on the anticancer activity of "this compound" (Compound 4h) and other tubulin inhibitors in both sensitive and multidrug-resistant cancer cell lines.
Table 1: In Vitro Anticancer Activity of Fused Imidazopyrazine-Based Tubulin Inhibitors in Vincristine-Sensitive and -Resistant Neuroblastoma Cell Lines
| Compound | Cell Line | Resistance Status | GI50 (nM) ± SEM | Resistance Factor |
| This compound (Compound 4h) | SK-N-AS | Parental | 11.2 ± 1.1 | - |
| VCR-SK-N-AS | Vincristine-Resistant | 12.5 ± 1.3 | 1.1 | |
| Kelly | Parental | 12.0 ± 1.4 | - | |
| VCR-Kelly | Vincristine-Resistant | 14.8 ± 1.2 | 1.2 | |
| Compound 4k | SK-N-AS | Parental | 109.8 ± 1.2 | - |
| VCR-SK-N-AS | Vincristine-Resistant | 123.5 ± 1.3 | 1.1 | |
| Kelly | Parental | 115.2 ± 1.4 | - | |
| VCR-Kelly | Vincristine-Resistant | 135.1 ± 1.2 | 1.2 | |
| Vincristine | SK-N-AS | Parental | 10.5 ± 1.2 | - |
| VCR-SK-N-AS | Vincristine-Resistant | 130.2 ± 1.4 | 12.4 | |
| Kelly | Parental | 15.2 ± 1.3 | - | |
| VCR-Kelly | Vincristine-Resistant | 185.6 ± 1.5 | 12.2 | |
| Colchicine | SK-N-AS | Parental | 9.8 ± 1.1 | - |
| VCR-SK-N-AS | Vincristine-Resistant | 11.2 ± 1.2 | 1.1 | |
| Kelly | Parental | 11.5 ± 1.3 | - | |
| VCR-Kelly | Vincristine-Resistant | 13.5 ± 1.2 | 1.2 |
Data sourced from Reed et al., 2025.[1] The resistance factor is calculated by dividing the GI50 of the resistant cell line by the GI50 of the parental cell line.
Table 2: Comparative IC50 Values of Various Tubulin Inhibitors in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50/GI50 | Reference |
| Vincristine | SH-SY5Y | 0.1 µM (IC50) | [3][4][5] |
| Paclitaxel | SH-SY5Y | >100 nM (IC50) | [6] |
| Combretastatin A-4 | SH-SY5Y | Not available |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (GI50) Assay
This protocol is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (GI50).
-
Cell Culture: Parental and vincristine-resistant neuroblastoma cell lines (e.g., SK-N-AS and Kelly) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant cell lines are maintained in media containing a low concentration of vincristine to sustain the resistant phenotype.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compounds ("this compound", vincristine, etc.) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the GI50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Reagents: Purified tubulin (e.g., bovine brain tubulin), GTP, and a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) are used.
-
Reaction Setup: A reaction mixture containing tubulin, GTP, and a fluorescent reporter is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Compound Addition: The test compound ("this compound") or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor) are added to the reaction mixture. A vehicle control (DMSO) is also included.
-
Polymerization Monitoring: The reaction is initiated by incubating the plate at 37°C. The fluorescence intensity is measured at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission).[3]
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence readings. The effect of the test compound is quantified by comparing the polymerization curve to that of the controls.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing to prevent clumping. Fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in a solution containing RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of the DNA dye in individual cells is measured.
-
Data Analysis: The data is analyzed using flow cytometry software to generate a histogram of DNA content. The percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a characteristic effect of tubulin polymerization inhibitors.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the action of "this compound" and the experimental procedures used for its validation.
Caption: Mechanism of action of this compound.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion
"this compound" demonstrates significant potential as an anticancer agent, particularly for the treatment of multidrug-resistant tumors. Its ability to overcome vincristine resistance in neuroblastoma cell lines, a key challenge in cancer chemotherapy, highlights its promise. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and validate the therapeutic utility of this compound. The unique mechanism of action, targeting the colchicine binding site of tubulin, offers a strategic advantage in circumventing established resistance pathways. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of "this compound" as a novel cancer therapeutic.
References
- 1. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Vincristine induces cell cycle arrest and apoptosis in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Taxol Resistance: A Comparative Guide to Tubulin Polymerization-IN-47
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapeutics like paclitaxel (Taxol) presents a significant challenge in cancer treatment. This guide provides a comparative analysis of "Tubulin polymerization-IN-47," a novel tubulin polymerization inhibitor, and its potential activity in taxol-resistant cancer models. While direct experimental data on "this compound" in taxol-resistant models is not yet publicly available, this guide draws upon its known mechanism of action and compares its potential efficacy with other microtubule-targeting agents, supported by data from analogous compounds.
Introduction to this compound
"this compound," also identified as compound 4h, is a fused imidazopyrazine-based small molecule that inhibits tubulin polymerization.[1][2] It functions as a mitotic inhibitor by disrupting microtubule dynamics, which are essential for cell division. Notably, it acts by binding to the colchicine site on β-tubulin, a distinct mechanism from taxanes, which stabilize microtubules by binding to a different site.[1] This difference in binding sites is the cornerstone of its potential to circumvent taxol resistance.
The Challenge of Taxol Resistance
Taxol and other taxanes are potent anticancer agents that function by stabilizing microtubules, leading to mitotic arrest and apoptosis. However, cancer cells can develop resistance through various mechanisms, including:
-
Alterations in Tubulin: Mutations in the β-tubulin gene can alter the taxol-binding site, reducing the drug's efficacy.[3]
-
Overexpression of Tubulin Isotypes: Increased expression of certain β-tubulin isotypes, particularly βIII-tubulin, is strongly associated with taxol resistance.[4][5][6][7]
-
Increased Microtubule Dynamics: Some taxol-resistant cells exhibit inherently more dynamic microtubules, counteracting the stabilizing effect of taxol.[3][8]
-
Drug Efflux Pumps: Overexpression of membrane proteins like P-glycoprotein (P-gp) can actively pump taxol out of the cancer cell.
This compound: A Promising Alternative
As a colchicine-binding site inhibitor (CBSI), "this compound" belongs to a class of drugs known to be effective against taxol-resistant cancers.[9][10] The rationale is that the mechanisms of resistance to taxol often do not confer cross-resistance to agents that bind to the colchicine site.[10] Taxol-resistant cells with altered microtubule stability can even exhibit hypersensitivity to microtubule-destabilizing agents like CBSIs.
Comparative Performance Data
While specific data for "this compound" in taxol-resistant lines is pending, the following table presents a comparative summary of the activity of other colchicine-binding site inhibitors in taxol-resistant models, which can serve as a proxy for the expected performance.
| Compound/Drug | Cancer Model | Resistance Mechanism | Activity in Resistant Model | Reference |
| DJ101 | Paclitaxel-resistant prostate cancer (PC-3/TxR) xenograft | Not specified | Completely inhibited tumor growth | [11] |
| Compound 35 | Paclitaxel-resistant prostate cancer xenograft | Multidrug resistance | High potency in inhibiting tumor growth | [10] |
| VERU-111 | Taxane-resistant triple-negative breast cancer | Not specified | Suppresses primary tumor growth | |
| Combretastatin A-4 (CA-4) | Multidrug-resistant cancer cells | Not specified | Potent cytotoxicity | [10] |
| Paclitaxel | Paclitaxel-resistant prostate cancer (PC-3/TxR) xenograft | Not specified | Minimally effective | [11] |
Signaling Pathways in Taxol Resistance
Several signaling pathways are implicated in the development of taxol resistance. Understanding these pathways can help in designing combination therapies.
Caption: Key signaling pathways contributing to Taxol resistance.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the inhibitory effect of a compound on cancer cell proliferation.
Workflow:
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate taxol-resistant and their parental sensitive cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of "this compound," paclitaxel, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.
-
Compound Addition: Add "this compound," paclitaxel (as a polymerization promoter), colchicine (as a polymerization inhibitor), or a vehicle control to the reaction mixture.
-
Initiate Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette in a spectrophotometer.
-
Monitoring: Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the test compound with the controls to determine its effect on tubulin polymerization.
Conclusion
"this compound" represents a promising therapeutic candidate for overcoming taxol resistance in cancer. Its mechanism of action, targeting the colchicine binding site on tubulin, provides a strong rationale for its efficacy in cancer models where taxol has failed. While direct comparative data is eagerly awaited, the performance of analogous colchicine-binding site inhibitors in taxol-resistant settings is highly encouraging. Further preclinical studies are warranted to validate the therapeutic potential of "this compound" in this challenging clinical space.
References
- 1. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to Taxol in lung cancer cells associated with increased microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011016576A1 - Alanine derivatives as inhibitors of apoptosis proteins - Google Patents [patents.google.com]
- 7. Taxol-oligoarginine conjugates overcome drug resistance in-vitro in human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Potency of Tubulin Polymerization-IN-47: A Comparative Guide for Cancer Researchers
In the dynamic field of oncology drug discovery, tubulin polymerization inhibitors remain a cornerstone of chemotherapy. This guide provides a comprehensive cross-validation of the novel tubulin polymerization inhibitor, Tubulin polymerization-IN-47, also identified as Compound 4h, against established microtubule-targeting agents. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of its efficacy across various cancer cell lines, detailed experimental protocols, and insights into its mechanism of action.
Quantitative Efficacy Analysis: A Comparative Overview
This compound (Compound 4h) has demonstrated potent cytotoxic effects, particularly in neuroblastoma cell lines. The following tables present its half-maximal inhibitory concentration (IC50) values alongside those of well-established tubulin inhibitors—Paclitaxel, Vincristine, Colchicine, and Combretastatin A4—across a spectrum of cancer cell lines. This allows for a comprehensive assessment of its relative potency.
It is important to note that the presented data is compiled from multiple studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.
Table 1: IC50 Values of this compound (Compound 4h) and Comparator Drugs in Neuroblastoma Cell Lines
| Cell Line | This compound (Compound 4h) (nM) | Vincristine (nM) |
| CHP-134 | 7 | Not Available |
| Kelly | 12 | Not Available |
| SY5Y | Not Available | 1.6[1] |
Table 2: Comparative IC50 Values of Standard Tubulin Inhibitors Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel (nM) | Vincristine (nM) | Colchicine (µM) | Combretastatin A4 (nM) |
| A549 | Lung Carcinoma | >32,000 (3h), 9,400 (24h), 27 (120h)[2] | 40[1] | - | - |
| HCT-116 | Colorectal Carcinoma | - | - | 9.32[3] | - |
| HeLa | Cervical Cancer | 2.5 - 7.5[4] | - | - | 95.9 (µM)[5] |
| HepG-2 | Hepatocellular Carcinoma | - | - | 7.40[3] | - |
| MCF-7 | Breast Adenocarcinoma | 3,500[6] | 5[1] | 10.41[3] | - |
| MDA-MB-231 | Breast Adenocarcinoma | 300[6] | - | - | - |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.4 - 3.4 (range across 7 ovarian lines)[7] | - | - | - |
| PC-3 | Prostate Adenocarcinoma | - | - | - | - |
| SK-BR-3 | Breast Adenocarcinoma | 4,000[6] | - | - | - |
| BT-12 | Atypical Teratoid/Rhabdoid Tumor | - | - | 0.016[8] | - |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | - | - | 0.056[8] | - |
| 518A2 | Melanoma | - | - | - | 1.8[9] |
Mechanism of Action: Inducing Mitotic Arrest and Apoptosis
This compound functions as a mitotic inhibitor by disrupting the dynamic polymerization of microtubules. This interference with microtubule formation is critical during cell division, leading to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptosis pathway, culminating in programmed cell death.
References
- 1. scribd.com [scribd.com]
- 2. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Novel Tubulin Inhibitors: Benchmarking Tubulin Polymerization-IN-47
For Researchers, Scientists, and Drug Development Professionals
The dynamic microtubule network, composed of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. This makes tubulin an attractive and well-validated target for anticancer drug development. A plethora of tubulin inhibitors have been developed, broadly classified as microtubule stabilizing or destabilizing agents. This guide provides a head-to-head comparison of "Tubulin polymerization-IN-47" against other novel tubulin inhibitors that have emerged in the preclinical and clinical landscape, offering a data-driven perspective for researchers in oncology and drug discovery.
Executive Summary
This comparison focuses on four novel tubulin inhibitors: this compound, VERU-111, Plinabulin, and OAT-449. All four compounds are microtubule destabilizing agents that act by inhibiting tubulin polymerization. This compound and VERU-111 demonstrate potent low nanomolar efficacy against specific cancer cell lines. Plinabulin, also a potent inhibitor, is advancing through clinical trials. OAT-449 presents a water-soluble alternative with a mechanism comparable to vincristine. The following sections provide a detailed analysis of their performance based on available experimental data.
Data Presentation
The following tables summarize the key quantitative data for each inhibitor, facilitating a direct comparison of their in vitro efficacy and primary mechanisms.
Table 1: In Vitro Antiproliferative Activity (IC50)
| Compound | Cancer Cell Line(s) | IC50 (nM) | Reference |
| This compound | Chp-134 (Neuroblastoma) | 7[1] | [2][3] |
| Kelly (Neuroblastoma) | 12[1] | [2][3] | |
| VERU-111 | Melanoma & Prostate Cancer (average) | 5.2[4] | [4] |
| M14 (Melanoma) | 5.6[5] | [5] | |
| WM164 (Melanoma) | 7.2[5] | [5] | |
| MDA-MB-231 (Breast Cancer) | 8.2[5] | [5] | |
| Panc-1 (Pancreatic Cancer, 48h) | 11.8[4] | [4] | |
| AsPC-1 (Pancreatic Cancer, 48h) | 15.5[4] | [4] | |
| HPAF-II (Pancreatic Cancer, 48h) | 25[4] | [4] | |
| Plinabulin | HT-29 (Colon Cancer) | 9.8[6] | [6] |
| OAT-449 | Various Cancer Cell Lines | 6 - 30[7][8] | [7][8] |
Table 2: Mechanism of Action and Tubulin Polymerization Inhibition
| Compound | Binding Site on Tubulin | Tubulin Polymerization Inhibition (IC50) | Key Mechanistic Features |
| This compound | Colchicine[9][2][3] | Not explicitly quantified in cited sources | Fused imidazopyrazine-based inhibitor[9][2][3] |
| VERU-111 | Colchicine[10] | Not explicitly quantified in cited sources | Orally active, targets α and β tubulin[4][10] |
| Plinabulin | Colchicine[6] | 2.4 µM (cell-free assay)[11] | Vascular disrupting agent[6] |
| OAT-449 | Not explicitly stated, acts similarly to Vincristine | 3 µM (in vitro assay)[12] | Water-soluble 2-aminoimidazoline derivative[7][8] |
Experimental Protocols
This section outlines the general methodologies employed in the characterization of these tubulin inhibitors. For specific details, please refer to the cited publications.
In Vitro Antiproliferative Assays
The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting a specific biological or biochemical function, were typically determined using cell viability assays such as the MTT or MTS assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: A reagent (MTT or MTS) is added to the wells. Viable cells metabolize the reagent, producing a colored formazan product.
-
Data Analysis: The absorbance is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Tubulin Polymerization Assay
The ability of the compounds to inhibit the polymerization of purified tubulin is a direct measure of their primary mechanism of action.
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer.
-
Initiation of Polymerization: The polymerization process is initiated by raising the temperature (e.g., to 37°C) and often by adding GTP.
-
Inhibitor Addition: The test compound is added to the tubulin solution at various concentrations.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm in a spectrophotometer.
-
Data Analysis: The IC50 for tubulin polymerization inhibition is determined by plotting the rate or extent of polymerization against the inhibitor concentration.
Cell Cycle Analysis
Flow cytometry is commonly used to determine the effect of tubulin inhibitors on cell cycle progression.
-
Cell Treatment: Cells are treated with the inhibitor for a defined period.
-
Cell Fixation and Staining: Cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed based on their DNA content. Tubulin inhibitors typically cause an arrest in the G2/M phase.
Mandatory Visualization
The following diagrams illustrate the general signaling pathway affected by tubulin inhibitors and a typical experimental workflow for their evaluation.
Caption: General mechanism of action for tubulin polymerization inhibitors.
Caption: A typical workflow for the preclinical evaluation of novel tubulin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Tubulin Inhibitor VERU-111 in Combination With Vemurafenib Provides an Effective Treatment of Vemurafenib-Resistant A375 Melanoma [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"Tubulin polymerization-IN-47" specificity for tubulin over other cytoskeletal proteins
For Immediate Release
A Comprehensive Guide to the Target Specificity of Tubulin Polymerization-IN-47
This guide provides a detailed comparison of the inhibitory effects of this compound on tubulin, the primary building block of microtubules, versus other key cytoskeletal proteins. As a potent inhibitor of tubulin polymerization, understanding its specificity is crucial for researchers in oncology, neurobiology, and drug development.[1][2] This document outlines the experimental data and methodologies required to assess the selectivity of this compound, offering a framework for its comprehensive evaluation.
Executive Summary
This compound is a potent mitotic inhibitor that has demonstrated significant anti-proliferative activity in cancer cell lines, particularly in neuroblastoma, with IC50 values in the low nanomolar range.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. While its efficacy against tubulin is established, a thorough understanding of its effects on other cytoskeletal components, such as actin and intermediate filaments, is essential to fully characterize its pharmacological profile and potential off-target effects. This guide presents a comparative analysis based on established methodologies for determining inhibitor specificity.
Comparative Efficacy: Tubulin vs. Other Cytoskeletal Proteins
To date, specific quantitative data on the direct inhibitory effect of this compound on actin and intermediate filament polymerization is not available in the public domain. However, a comprehensive assessment of its specificity would involve the following comparative in vitro polymerization assays. The table below presents the known inhibitory concentration for tubulin alongside a hypothetical framework for its comparison with actin and vimentin (a type III intermediate filament protein).
| Target Protein | Assay Type | Known/Hypothetical IC50 | Fold Selectivity (vs. Tubulin) |
| Tubulin | In vitro polymerization assay | 7-12 nM (in neuroblastoma cells) | 1x |
| Actin | In vitro polymerization assay | > 10,000 nM (Hypothetical) | > 1000x |
| Vimentin | In vitro filament assembly assay | > 10,000 nM (Hypothetical) | > 1000x |
Data for actin and vimentin are hypothetical and represent a desirable high-specificity profile. Actual experimental data is required for confirmation.
Signaling Pathway of Tubulin Polymerization and Inhibition
Tubulin polymerization is a dynamic process crucial for cell division, intracellular transport, and maintenance of cell shape. This compound disrupts this process, leading to mitotic arrest and subsequent apoptosis. The following diagram illustrates the signaling pathway.
Caption: Inhibition of tubulin polymerization by this compound disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. The following are standard protocols for evaluating the effect of compounds on cytoskeletal protein polymerization.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Reagents and Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM final concentration)
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
384-well microplate, fluorescence plate reader.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a pre-warmed 37°C microplate, add the test compound at various concentrations.
-
Add the tubulin protein solution containing GTP and the fluorescent reporter to each well.
-
Immediately begin monitoring the fluorescence intensity at 37°C for 60-90 minutes at 1-minute intervals. Increased fluorescence indicates tubulin polymerization.[3][4]
-
Calculate the IC50 value by plotting the rate of polymerization against the compound concentration.
-
In Vitro Actin Polymerization Assay
This assay assesses the effect of a compound on the polymerization of actin monomers into filaments.
-
Reagents and Materials:
-
Purified actin protein (>99% pure)
-
General Actin Buffer (5 mM Tris-HCl, 0.2 mM CaCl2, 0.2 mM ATP, pH 8.0)
-
Actin Polymerization Buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP)
-
Pyrene-labeled actin
-
This compound and control compounds (e.g., cytochalasin D as an inhibitor)
-
96-well microplate, fluorescence plate reader.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Mix pyrene-labeled actin with unlabeled actin.
-
Add the test compound at various concentrations to the actin solution.
-
Initiate polymerization by adding the Actin Polymerization Buffer.
-
Monitor the increase in fluorescence (excitation at 365 nm, emission at 407 nm) over time at room temperature.
-
Determine the effect of the compound on the rate and extent of actin polymerization.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[5][6][7]
-
Procedure:
-
Culture cells (e.g., a neuroblastoma cell line) to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or this compound for a specified time.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble tubulin, actin, and an intermediate filament protein (e.g., vimentin) in the supernatant by Western blotting or mass spectrometry.
-
A shift in the melting curve for tubulin in the presence of the compound, but not for actin or vimentin, would indicate specific target engagement.
-
Experimental Workflow for Specificity Determination
The following diagram outlines the logical workflow for assessing the specificity of a tubulin inhibitor.
Caption: A logical workflow for the comprehensive evaluation of the specificity of a tubulin inhibitor.
Conclusion
While this compound is a confirmed and potent inhibitor of tubulin polymerization, its specificity profile against other major cytoskeletal proteins has not been publicly documented. The experimental framework provided in this guide outlines the necessary steps to rigorously determine its selectivity. High specificity for tubulin over other cytoskeletal components would strengthen its profile as a targeted therapeutic agent and minimize the potential for off-target effects. Further research following these established protocols is essential to fully elucidate the molecular pharmacology of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 3. Tubulin polymerization assay [bio-protocol.org]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Tubulin Polymerization Inhibitors in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The disruption of microtubule dynamics is a cornerstone of modern chemotherapy. Tubulin polymerization inhibitors, a class of drugs that interfere with the formation of the mitotic spindle, have demonstrated significant efficacy in treating a variety of cancers. While "Tubulin polymerization-IN-47" is a known tubulin polymerization and mitotic inhibitor with potent activity against neuroblastoma cells, published data on its synergistic effects with other anticancer agents remains limited.[1] This guide, therefore, presents a comparative analysis of the synergistic potential of tubulin polymerization inhibitors by examining a well-established combination: the tubulin-targeting agent vincristine and the DNA-damaging agent doxorubicin . This combination serves as a powerful exemplar of how targeting distinct cellular processes can lead to enhanced anticancer activity.
Mechanism of Action: A Dual Assault on Cancer Cells
The synergistic effect of combining a tubulin polymerization inhibitor with another anticancer drug often stems from their complementary mechanisms of action, creating a multi-pronged attack on cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibitors (e.g., Vincristine, "this compound"): These agents bind to tubulin subunits, preventing their assembly into microtubules.[2] This disruption of microtubule dynamics leads to a cascade of events, including the arrest of the cell cycle in the M phase (mitosis) and the induction of apoptosis (programmed cell death).[2]
-
DNA Damaging Agents (e.g., Doxorubicin): Doxorubicin acts by intercalating into DNA and inhibiting the enzyme topoisomerase II.[3] This interference with DNA replication and repair processes results in DNA strand breaks and ultimately triggers apoptotic pathways.[3]
The concurrent administration of these two classes of drugs can overwhelm the cancer cell's ability to cope with cellular stress, leading to a greater therapeutic effect than either drug alone.
Quantitative Analysis of Synergy: Vincristine and Doxorubicin
The synergistic relationship between vincristine and doxorubicin has been quantitatively demonstrated in various cancer cell lines. A key metric used to assess drug synergy is the Combination Index (CI), calculated using the Chou-Talalay method.[4][5] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While specific data for "this compound" in combination is not yet available, studies on the vincristine and doxorubicin combination provide a benchmark for the expected synergistic potential.
| Drug Combination | Cancer Cell Line | Methodology | Observed Effect | Reference |
| Vincristine + Doxorubicin | MDA-MB-231 (Triple-Negative Breast Cancer) | Chou-Talalay Method | Synergistic | [4] |
| Vincristine + Doxorubicin | A549 (Non-Small Cell Lung Cancer) | Chou-Talalay Method | Synergistic | [4] |
Experimental Protocol: Determining Drug Synergy
The following is a generalized protocol for assessing the synergistic effects of a tubulin polymerization inhibitor (Drug A, e.g., "this compound" or vincristine) and another anticancer drug (Drug B, e.g., doxorubicin) in cancer cell lines.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., MDA-MB-231, A549) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
2. Drug Preparation and Treatment:
- Prepare stock solutions of Drug A and Drug B in a suitable solvent (e.g., DMSO).
- Create a dilution series for each drug individually and for the combination at a fixed ratio (e.g., based on the IC50 values of the individual drugs).
- Treat the cells with the individual drugs and the drug combination for a specified period (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
3. Cell Viability Assay:
- Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- Measure the luminescence, which is proportional to the number of viable cells.
4. Data Analysis:
- Calculate the percentage of cell growth relative to the vehicle-treated control cells.
- Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
- Use software such as CompuSyn to calculate the Combination Index (CI) values based on the Chou-Talalay method.[5][6]
Visualizing the Mechanisms of Action
Signaling Pathway of Synergistic Action
Caption: Dual mechanisms of action leading to apoptosis.
Experimental Workflow for Synergy Analysis
Caption: Workflow for determining drug synergy.
Conclusion and Future Directions
The combination of tubulin polymerization inhibitors with other classes of anticancer drugs, such as DNA damaging agents, represents a highly effective strategy for cancer treatment. The synergistic interaction, as exemplified by vincristine and doxorubicin, underscores the potential for achieving enhanced therapeutic outcomes. While specific synergistic data for "this compound" is not yet available, its mechanism of action as a tubulin polymerization inhibitor suggests that it is a promising candidate for combination therapies. Further preclinical studies are warranted to explore the synergistic potential of "this compound" with a range of other anticancer agents to identify novel and effective treatment regimens for various cancers.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization and efficacy study of synergistic vincristine coloaded liposomal doxorubicin against breast and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug synergy testing in cell lines [bio-protocol.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Tubulin Polymerization-IN-47
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Tubulin polymerization-IN-47, a potent inhibitor of microtubulin formation, requires meticulous disposal procedures due to its cytotoxic nature.[1][2][3] Adherence to these protocols not only protects laboratory personnel but also prevents environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials that have come into contact with it should be treated as hazardous chemical waste.[4][5] The following steps provide a clear guide for its proper disposal:
-
Segregation: All waste contaminated with this compound must be segregated from non-hazardous laboratory trash at the point of generation.[2][5][6] This includes unused or expired compounds, stock solutions, contaminated consumables (e.g., pipette tips, tubes, flasks), and personal protective equipment.
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[2][7] The container should be marked with a "Hazardous Waste" and "Cytotoxic" label.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Hazardous Waste" and "Cytotoxic." Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[2][5][7]
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the concentration (if applicable), and the date of accumulation.[4][5]
-
Storage: Store the hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5][8] These specialized services ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations, which often involves incineration for cytotoxic compounds.[2][7]
Quantitative Data Summary
For safe handling and preparation of stock solutions, the following solubility and storage information for this compound is provided.
| Property | Value | Source |
| Molecular Weight | 375.42 g/mol | [9] |
| Solubility in DMSO | 125 mg/mL (332.96 mM) | [9] |
| Powder Storage | -20°C for 3 years | [9][10] |
| In Solvent Storage | -80°C for 6 months; -20°C for 1 month | [9][10][11] |
Experimental Protocol Reference
The methodologies for key experiments involving tubulin polymerization inhibitors, such as in vitro tubulin polymerization assays, are essential for understanding the compound's mechanism of action. A common method involves monitoring the change in turbidity or fluorescence as purified tubulin polymerizes in the presence of the compound.[12] Detailed protocols for such assays can be found in various scientific publications and commercial assay kits.[12][13][14]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. danielshealth.ca [danielshealth.ca]
- 3. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. slu.edu [slu.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling Tubulin polymerization-IN-47
For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Tubulin polymerization-IN-47 is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a tubulin polymerization and mitotic inhibitor.[1]
This compound is classified as a cytotoxic agent due to its mechanism of action, which involves inhibiting cell growth and proliferation.[1][2] As with other cytotoxic and potent compounds, it must be handled with care to prevent occupational exposure, which can occur through skin contact, inhalation of aerosols or particles, and ingestion.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound to minimize exposure. The following PPE should be used in conjunction with engineering controls like chemical fume hoods or biological safety cabinets.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile or latex gloves (ASTM D6978-05 compliant).[1][6] | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately if contaminated, and both gloves should be changed regularly (e.g., every hour).[1] |
| Body Protection | Disposable, moisture-resistant, long-sleeved gown with cuffs.[3][4] A full-body disposable suit (e.g., Tyvek) may be required for higher-risk activities like handling powders or cleaning spills.[7] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield if there is a risk of splashes.[4][8] | Protects against accidental splashes to the eyes and face. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used when handling the compound as a powder or when aerosols may be generated.[8] For high-potency compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[7] | Prevents inhalation of hazardous particles. |
Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and to maintain the compound's integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any damage. If the package is damaged, treat it as a potential spill.[1]
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[7]
-
Follow the manufacturer's recommendations for storage temperature to ensure stability.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to protect the user and the environment.[4]
-
Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.[9]
-
When weighing the powdered form, use appropriate engineering controls to minimize aerosol generation.
-
For reconstitution, use high-purity solvents as recommended by the supplier.
3. Handling of Solutions:
-
When working with solutions, continue to use all prescribed PPE.
-
Use closed-system drug-transfer devices (CSTDs) when possible to minimize the risk of generating aerosols.[1]
-
Avoid contaminating benchtops and equipment. If contamination occurs, decontaminate the area immediately.
4. Spill Management:
-
A cytotoxic spill kit must be readily available in the laboratory.[1][4]
-
In the event of a spill, evacuate the immediate area and alert others.
-
Don the appropriate PPE from the spill kit, including respiratory protection.
-
Contain and clean the spill according to established procedures for cytotoxic agents.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[3]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, vials, and absorbent pads, must be segregated as cytotoxic waste.[1]
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[1]
-
Disposal Route: Follow your institution's and local regulations for the disposal of chemical and cytotoxic waste. This typically involves incineration by a licensed hazardous waste disposal company. Never dispose of this compound or its waste down the drain.[5]
Experimental Workflow for Safe Handling
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
